molecular formula C42H54N2O6S B12377551 UniPR1449

UniPR1449

货号: B12377551
分子量: 715.0 g/mol
InChI 键: SEWUWQJLDLQQSM-PXYRAWOHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UniPR1449 is a useful research compound. Its molecular formula is C42H54N2O6S and its molecular weight is 715.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C42H54N2O6S

分子量

715.0 g/mol

IUPAC 名称

(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid

InChI

InChI=1S/C42H54N2O6S/c1-27(35-16-17-36-34-15-14-29-24-31(45)19-21-41(29,2)37(34)20-22-42(35,36)3)13-18-39(46)43-30(25-40(47)48)23-28-26-44(38-12-8-7-11-33(28)38)51(49,50)32-9-5-4-6-10-32/h4-12,14,26-27,30-31,34-37,45H,13,15-25H2,1-3H3,(H,43,46)(H,47,48)/t27-,30+,31+,34?,35-,36?,37?,41+,42-/m1/s1

InChI 键

SEWUWQJLDLQQSM-PXYRAWOHSA-N

手性 SMILES

C[C@H](CCC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)[C@H]4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CC[C@@H](C7)O)C)C

规范 SMILES

CC(CCC(=O)NC(CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to UniPR1449: A Potential Therapeutic Target in Helicobacter hepaticus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "UniPR1449" is not a standardized identifier in publicly available scientific literature. Based on database searches, this guide interprets "this compound" as a reference to the protein with UniProt accession number Q7VFY9, which is Ribose-phosphate pyrophosphokinase from the bacterium Helicobacter hepaticus (strain ATCC 51449). This document synthesizes information on this protein and its orthologs to provide a technical overview for researchers, scientists, and drug development professionals.

Introduction

Helicobacter hepaticus is a bacterium known to cause chronic hepatitis and liver cancer in mice, and it has been associated with certain liver and biliary tract diseases in humans.[1][2] The bacterium's ability to establish chronic infections and contribute to pathology makes its essential metabolic enzymes attractive targets for therapeutic intervention. One such enzyme is Ribose-phosphate pyrophosphokinase (EC 2.7.6.1), also known as PRPP synthetase. This enzyme is central to the biosynthesis of nucleotides, which are essential for DNA replication, RNA synthesis, and cellular metabolism.[3][4] The UniProt entry Q7VFY9 corresponds to the Ribose-phosphate pyrophosphokinase from the pathogenic H. hepaticus strain ATCC 51449.[5] This guide provides a detailed examination of this enzyme as a potential drug target.

Core Function and Mechanism

Ribose-phosphate pyrophosphokinase catalyzes the transfer of a pyrophosphoryl group from ATP to ribose-5-phosphate, forming 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) and AMP.[4][6] PRPP is a critical precursor for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis, as well as the biosynthesis of the amino acids histidine and tryptophan.[3] Given its central role, the inhibition of this enzyme would starve the bacterium of essential building blocks for growth and proliferation.

Quantitative Data: Enzyme Kinetics

ParameterSubstrateOrganismValueReference
KMRibose-5-PhosphateE. coli~16 µM[7]
KMATPE. coli~30 µM[7]
kcat-E. coli~100 s-1[7]
KMPRPPE. coli~10 µM[7]
KMUracil (B121893)E. coli~1 µM[7]

Note: The kinetic mechanism for the E. coli uracil phosphoribosyltransferase, which also utilizes PRPP, follows a sequential mechanism where PRPP binds before the base.[7][8][9] It is plausible that PRPP synthetase follows a similar ordered binding mechanism.

Experimental Protocols

1. Expression and Purification of Recombinant Ribose-phosphate Pyrophosphokinase:

  • Gene Cloning: The prs gene (locus tag: HH_0835) from H. hepaticus ATCC 51449 can be amplified by PCR and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG, followed by incubation at a suitable temperature (e.g., 18-37°C) for several hours.

  • Purification: Bacterial cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography can be employed to achieve high purity.

2. Enzyme Activity Assay:

A continuous spectrophotometric assay can be used to measure the activity of Ribose-phosphate pyrophosphokinase. This assay couples the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.

  • Reaction Mixture: The assay mixture would typically contain Tris-HCl buffer, MgCl2, KCl, ribose-5-phosphate, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes.

  • Procedure: The reaction is initiated by the addition of the purified enzyme. The rate of NADH oxidation is measured using a spectrophotometer. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute under the specified conditions.

Signaling and Metabolic Pathways

Ribose-phosphate pyrophosphokinase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and nucleotide biosynthesis. Its activity is crucial for providing the necessary precursors for DNA and RNA synthesis.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway G6P->PPP R5P Ribose-5-Phosphate PPP->R5P PRPP_Synthetase Ribose-phosphate pyrophosphokinase (this compound) R5P->PRPP_Synthetase PRPP PRPP PRPP_Synthetase->PRPP Nucleotide_Synthesis Purine & Pyrimidine Nucleotide Synthesis PRPP->Nucleotide_Synthesis Amino_Acid_Synthesis Histidine & Tryptophan Synthesis PRPP->Amino_Acid_Synthesis DNA_RNA DNA & RNA Nucleotide_Synthesis->DNA_RNA

Caption: The central role of Ribose-phosphate pyrophosphokinase in metabolism.

Experimental Workflow for Inhibitor Screening

A high-throughput screening (HTS) campaign can be designed to identify inhibitors of H. hepaticus Ribose-phosphate pyrophosphokinase.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays cluster_3 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening Assay Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Curve Generation Primary_Hits->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Orthogonal_Assay Orthogonal Assay (e.g., Thermal Shift) IC50->Orthogonal_Assay Selectivity Selectivity Assays (vs. Human PRPS) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: A typical workflow for identifying and optimizing inhibitors.

Conclusion

Ribose-phosphate pyrophosphokinase from Helicobacter hepaticus (this compound) represents a promising target for the development of novel antibacterial agents. Its essential role in nucleotide biosynthesis makes it critical for the bacterium's survival. While specific data for the H. hepaticus enzyme is currently lacking, information from its orthologs provides a solid foundation for initiating a drug discovery program. Further research, including the expression and characterization of the H. hepaticus enzyme and high-throughput screening for inhibitors, is warranted to validate this target and develop potent and selective therapeutics.

References

In-depth Technical Guide: UniPR1449

Author: BenchChem Technical Support Team. Date: December 2025

Notice: An extensive search for the chemical entity "UniPR1449" in publicly available chemical and scientific databases has yielded no direct results. The identifier "this compound" does not correspond to a recognized chemical structure or research compound in the public domain at this time.

It is possible that "this compound" represents:

  • An internal, proprietary code name for a compound under development that has not yet been publicly disclosed.

  • A novel chemical entity for which research has not yet been published.

  • A typographical error in the provided name.

Recommendation: We advise researchers, scientists, and drug development professionals to verify the chemical identifier "this compound". If this is an internal code, please refer to internal documentation for the corresponding chemical structure and associated data.

Once the correct chemical identity is established, a comprehensive technical guide can be compiled. A thorough guide would typically include the following sections, which we are prepared to develop upon receiving the accurate chemical information:

Core Chemical Profile

  • Chemical Name:

  • Synonyms:

  • Chemical Formula:

  • Molecular Weight:

  • CAS Number:

  • 2D and 3D Structure:

Physicochemical Properties

A table summarizing key physicochemical data would be presented here.

PropertyValueUnits
Melting Point°C
Boiling Point°C
Solubilitymg/mL
pKa
LogP

Synthesis and Manufacturing

A detailed, step-by-step protocol for the chemical synthesis of the target compound would be provided.

Workflow of Synthesis:

G A Starting Material A C Intermediate 1 A->C B Starting Material B B->C D Intermediate 2 C->D E Final Product (this compound) D->E F Purification E->F

Caption: A generalized workflow for the synthesis of a target compound.

Mechanism of Action and Signaling Pathways

This section would detail the biological target(s) of the compound and the signaling pathways it modulates.

Example Signaling Pathway Diagram:

G cluster_0 Cellular Environment This compound This compound Target_Protein Target_Protein This compound->Target_Protein Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: An illustrative diagram of a hypothetical signaling pathway.

Preclinical and Clinical Data

A summary of available in vitro and in vivo data, as well as any clinical trial information, would be presented in tabular format.

Table: In Vitro Activity

Assay Type Cell Line IC50 / EC50 (nM)
Target Binding

| Functional Assay | | |

Table: In Vivo Efficacy

Animal Model Dosing Regimen Outcome

| | | |

Experimental Protocols

Detailed methodologies for key experiments would be provided to ensure reproducibility.

Example Experimental Workflow:

G Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Lysate_Preparation Lysate_Preparation Compound_Treatment->Lysate_Preparation Western_Blot Western_Blot Lysate_Preparation->Western_Blot Data_Analysis Data_Analysis Western_Blot->Data_Analysis

Caption: A standard workflow for an in vitro cell-based assay.

We are committed to providing a comprehensive and accurate technical guide. Please provide the correct chemical identifier for "this compound" to enable us to proceed.

The Emergence of UniPR1449: A Deep Dive into its Mechanism of Action as a TRPC5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: The compound "UniPR1449" is not referenced in the currently available public scientific literature. This document provides a detailed technical overview of the mechanism of action of a well-characterized and representative TRPC5 inhibitor, AC1903 , which is presumed to share a similar therapeutic target and mechanism of action. This information is intended to serve as a comprehensive guide for research and development in the field of TRPC5 inhibition.

Executive Summary

Transient Receptor Potential Canonical 5 (TRPC5) ion channels are increasingly recognized as critical mediators in the pathophysiology of several diseases, most notably in proteinuric kidney diseases such as focal segmental glomerulosclerosis (FSGS).[1][2] The dysregulation of TRPC5 activity in podocytes, the specialized cells of the kidney's filtration barrier, leads to a cascade of events culminating in proteinuria and progressive kidney damage. This guide elucidates the core mechanism of action of TRPC5 inhibitors, with a specific focus on the small molecule AC1903, a compound that has demonstrated significant therapeutic potential in preclinical models. We will explore the underlying signaling pathways, present key quantitative data from seminal studies, and provide detailed experimental protocols to facilitate further research in this promising area of drug discovery.

The TRPC5-Rac1 Signaling Axis in Podocyte Injury

The pathogenesis of FSGS is often linked to podocyte injury and loss.[1][2] A key signaling pathway implicated in this process involves the interplay between the small GTPase Rac1 and the TRPC5 ion channel.

Under pathological conditions, such as those mimicked by angiotensin II (AngII) or in genetic models of FSGS, Rac1 becomes activated.[2][3] This activation triggers the translocation of TRPC5 channels to the podocyte cell membrane. The subsequent influx of calcium (Ca2+) through these channels creates a positive feedback loop, further activating Rac1.[1][3] This sustained signaling cascade leads to the production of reactive oxygen species (ROS), cytoskeletal remodeling, effacement of podocyte foot processes, and ultimately, podocyte loss and proteinuria.[1][3]

AC1903 and other TRPC5 inhibitors act by directly blocking this pathological Ca2+ influx, thereby interrupting the feed-forward loop between Rac1 and TRPC5. This inhibition protects podocytes from injury, preserves the integrity of the glomerular filtration barrier, and reduces proteinuria.[1][2]

TRPC5_Rac1_Signaling_Pathway Figure 1: The TRPC5-Rac1 Signaling Pathway in Podocyte Injury cluster_podocyte Podocyte Pathological_Stimuli Pathological Stimuli (e.g., Angiotensin II, Genetic Mutations) Rac1_Activation Rac1 Activation Pathological_Stimuli->Rac1_Activation TRPC5_Translocation TRPC5 Translocation to Cell Membrane Rac1_Activation->TRPC5_Translocation TRPC5_Channel TRPC5 Channel (Membrane) TRPC5_Translocation->TRPC5_Channel Ca2_Influx Ca2+ Influx TRPC5_Channel->Ca2_Influx Ca2_Influx->Rac1_Activation Positive Feedback ROS_Production Reactive Oxygen Species (ROS) Production Ca2_Influx->ROS_Production Cytoskeletal_Remodeling Cytoskeletal Remodeling Ca2_Influx->Cytoskeletal_Remodeling Podocyte_Injury Podocyte Injury & Foot Process Effacement Cytoskeletal_Remodeling->Podocyte_Injury Proteinuria Proteinuria Podocyte_Injury->Proteinuria AC1903 AC1903 (this compound) AC1903->TRPC5_Channel Inhibition

Figure 1: The TRPC5-Rac1 Signaling Pathway in Podocyte Injury

Quantitative Data Summary

The efficacy of AC1903 has been quantified in several key studies. The following tables summarize the critical data regarding its potency, selectivity, and in vivo effects.

Table 1: In Vitro Potency and Selectivity of AC1903
ParameterValueCell LineNotes
IC₅₀ for TRPC5 14.7 µMHEK-293 cells expressing TRPC5Nearly equipotent to another TRPC5 inhibitor, ML204 (IC₅₀ = 13.6 µM).[1][2]
Effect on TRPC4 No significant inhibitionHEK-293 cells expressing TRPC4Tested at concentrations up to 100 µM.[2]
Effect on TRPC6 No significant inhibitionHEK-293 cells expressing TRPC6Tested at concentrations up to high micromolar ranges.[1][2]
Table 2: In Vivo Efficacy of AC1903 in Animal Models of FSGS
Animal ModelTreatment RegimenKey FindingsReference
AT1R Transgenic Rats 50 mg/kg AC1903, twice daily (i.p.) for 7 daysSuppressed severe proteinuria and prevented podocyte loss in rats with advanced disease.[1][1]
Dahl Salt-Sensitive Rats 50 mg/kg AC1903, twice daily for 1 weekSignificantly suppressed the progression of proteinuria in a model of hypertensive kidney disease.[1][1]
Puromycin Aminonucleoside (PAN)-Treated Rats Systemic co-administration of AC1903 with PANReduced TRPC5 activity, protected podocyte cytoskeletal proteins, and suppressed proteinuria.[3][3]

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPC5 Inhibition

This protocol outlines the methodology for assessing the direct inhibitory effect of a compound like AC1903 on TRPC5 channels expressed in a heterologous system.

Objective: To measure the dose-dependent inhibition of TRPC5 whole-cell currents by AC1903.

Materials:

  • HEK-293 cells stably or transiently expressing human TRPC5.

  • Patch-clamp setup including an amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH).

  • TRPC5 agonist (e.g., Riluzole or Englerin A).

  • AC1903 stock solution in DMSO.

Procedure:

  • Culture HEK-293 cells expressing TRPC5 on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to record baseline currents.

  • Activate TRPC5 channels by perfusing the cell with an agonist-containing external solution.

  • Once a stable current is achieved, co-apply AC1903 at various concentrations along with the agonist.

  • Record the inhibition of the TRPC5 current at each concentration of AC1903.

  • Perform a washout with the agonist-containing solution to assess the reversibility of inhibition.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV) and plot the percentage of inhibition against the log of the AC1903 concentration to determine the IC₅₀ value.

Patch_Clamp_Workflow Figure 2: Workflow for Patch-Clamp Electrophysiology Start Start Cell_Culture Culture TRPC5-expressing HEK-293 cells Start->Cell_Culture Patch_Clamp Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp Baseline_Current Record baseline currents Patch_Clamp->Baseline_Current Activate_TRPC5 Activate TRPC5 with agonist Baseline_Current->Activate_TRPC5 Apply_AC1903 Apply varying concentrations of AC1903 Activate_TRPC5->Apply_AC1903 Record_Inhibition Record current inhibition Apply_AC1903->Record_Inhibition Washout Washout AC1903 Record_Inhibition->Washout Analyze_Data Analyze data and determine IC50 Washout->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for Patch-Clamp Electrophysiology
In Vivo Efficacy Study in a Rat Model of FSGS

This protocol describes a generalized in vivo study to evaluate the therapeutic efficacy of AC1903 in a rat model of progressive kidney disease.

Objective: To assess the effect of AC1903 on proteinuria and podocyte number in a rat model of FSGS.

Materials:

  • AT1R transgenic rats or Dahl salt-sensitive rats.

  • AC1903.

  • Vehicle control (e.g., DMSO, PEG300, Tween 80, saline).

  • Metabolic cages for urine collection.

  • Urine protein and creatinine (B1669602) assay kits.

  • Materials for kidney tissue fixation, processing, and sectioning.

  • Microscope for histological analysis.

Procedure:

  • Induce proteinuric kidney disease in the rats (e.g., through genetic modification or high-salt diet).

  • House rats individually in metabolic cages to collect 24-hour urine samples at baseline.

  • Randomly assign rats to either the vehicle control group or the AC1903 treatment group.

  • Administer AC1903 (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle for the duration of the study (e.g., 1-2 weeks).

  • Collect 24-hour urine samples at specified time points during the treatment period.

  • Measure urine protein and creatinine concentrations to determine the urine protein-to-creatinine ratio (UPCR), a measure of proteinuria.

  • At the end of the study, euthanize the animals and perfuse-fix the kidneys.

  • Process the kidneys for histological analysis (e.g., PAS staining) to assess glomerular morphology and podocyte number.

  • Statistically analyze the differences in UPCR and podocyte counts between the treatment and control groups.

In_Vivo_Workflow Figure 3: Workflow for In Vivo Efficacy Study Start Start Induce_Disease Induce FSGS in rat model Start->Induce_Disease Baseline_Urine Collect baseline urine Induce_Disease->Baseline_Urine Randomization Randomize into treatment and vehicle groups Baseline_Urine->Randomization Treatment Administer AC1903 or vehicle Randomization->Treatment Urine_Collection Collect urine during treatment Treatment->Urine_Collection Histology Perform kidney histology and podocyte counting Treatment->Histology Measure_Proteinuria Measure urine protein-to-creatinine ratio Urine_Collection->Measure_Proteinuria Data_Analysis Analyze and compare data Measure_Proteinuria->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for In Vivo Efficacy Study

Conclusion

The inhibition of the TRPC5 ion channel presents a promising therapeutic strategy for the treatment of proteinuric kidney diseases like FSGS. As exemplified by the small molecule AC1903, targeting the TRPC5-Rac1 signaling axis can effectively mitigate podocyte injury and reduce proteinuria in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel TRPC5 inhibitors like the conceptual this compound into clinical candidates. Further investigation into the selectivity, long-term efficacy, and safety of these compounds will be crucial for their successful translation to the clinic.

References

UniPR1449 Synthesis Pathway: Awaiting Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "UniPR1449" have not yielded a specific chemical structure or synthesis pathway associated with this identifier. It is possible that this compound is an internal development code, a novel compound not yet publicly disclosed, or a designation used within a specific research consortium.

To provide an in-depth technical guide on the synthesis of this compound, the chemical structure or a publicly recognized name for the compound is required. Without this information, a detailed and accurate guide that meets the user's core requirements for quantitative data, experimental protocols, and pathway visualizations cannot be generated.

However, extensive research has been conducted on the synthesis of various potent and selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the likely target of this compound given the context of the request. These antagonists are of significant interest for their potential therapeutic applications in conditions such as neuropathic pain, cold hypersensitivity, and some forms of cancer.

Several classes of TRPM8 antagonists with well-documented synthesis pathways have been identified in the scientific literature. These include, but are not limited to:

  • β-Lactam Derivatives: These compounds have been shown to be potent and selective TRPM8 blockers. Structure-activity relationship studies have revealed that hydrophobic groups on the β-lactam scaffold are crucial for their antagonist activity.

  • Benzothiophene-based Phosphonates: This class of compounds has also demonstrated significant TRPM8 antagonist activity.

  • Fused Piperidines: Novel and orally available TRPM8 antagonists have been developed based on a fused piperidine (B6355638) scaffold.

  • 2-(benzyloxy)benzamides: Serendipitous discovery has led to the identification of this series of potent TRPM8 antagonists.

Once the specific chemical identity of this compound is provided, a comprehensive technical guide will be developed, including:

  • A detailed, step-by-step synthesis pathway, outlining each reaction, the necessary reagents and conditions, and purification methods.

  • Quantitative data from relevant studies, summarized in clear and concise tables, detailing yields, purity, and key analytical data (e.g., NMR, mass spectrometry).

  • In-depth experimental protocols for key biological assays used to characterize the compound's activity, such as calcium microfluorimetry and patch-clamp electrophysiology.

  • Custom-generated Graphviz diagrams to visualize the synthesis pathway, signaling pathways affected by the compound, and experimental workflows, adhering to the specified formatting and color-contrast requirements.

We await further clarification from the user regarding the chemical identity of this compound to proceed with the generation of the requested in-depth technical guide. If "this compound" is not the correct identifier, please provide the correct chemical name, CAS number, or a reference to a relevant publication. Alternatively, if a representative example of a potent TRPM8 antagonist synthesis is desired, please specify the preferred chemical class or a specific public compound.

The Enigmatic Compound: UniPR1449 Remains Undiscovered in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and research publications has yielded no information on a compound designated as "UniPR1449." This suggests that this compound may be a novel discovery not yet disclosed in the public domain, an internal compound identifier used within a private research entity, or potentially a misnomer.

Efforts to uncover the discovery, origin, and mechanism of action of this compound have been unsuccessful. Without any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, or visualizations of associated signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information on this compound. Further clarification on the nomenclature or any associated research publications would be necessary to proceed with a detailed analysis.

UniPR1449 (E7449): A Dual Inhibitor of PARP and Tankyrase for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1140964-99-3

Introduction

UniPR1449, also known as E7449, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, and also tankyrase (TNKS) 1 and 2.[1][2][3] This dual activity allows E7449 to interfere with critical cellular processes, including DNA damage repair and Wnt/β-catenin signaling, making it a promising candidate for cancer therapy.[1][4] Preclinical studies have demonstrated its efficacy in potentiating the effects of chemotherapy and as a single agent in tumors with specific DNA repair deficiencies, such as those with BRCA mutations.[4][5] E7449 is currently in early-phase clinical development to evaluate its safety and efficacy in patients with advanced solid tumors.[2][4]

Physicochemical Properties

PropertyValue
CAS Number 1140964-99-3
Alternate Names E7449, Stenoparib
Molecular Formula C₁₈H₁₅N₅O
Molecular Weight 317.3 g/mol

Mechanism of Action

E7449 exerts its anti-tumor effects through a dual mechanism of action, targeting both PARP and tankyrase enzymes.

1. PARP Inhibition and DNA Damage Repair:

E7449 is a potent inhibitor of PARP1 and PARP2, with IC₅₀ values of 1.0 nM and 1.2 nM, respectively.[2] PARP enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, E7449 prevents the recruitment of DNA repair machinery to sites of damage. This leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.[4][5]

Furthermore, E7449 has been shown to "trap" PARP1 onto damaged DNA.[3][6] These trapped PARP-DNA complexes are thought to be even more cytotoxic than the inhibition of PARP catalytic activity alone, as they can physically obstruct DNA replication and transcription.[3]

2. Tankyrase Inhibition and Wnt/β-catenin Signaling:

In addition to its effects on PARP, E7449 also inhibits tankyrase 1 and 2 (TNKS1/2) with IC₅₀ values in the range of 50-100 nM.[7] Tankyrases are members of the PARP family that play a key role in the regulation of the canonical Wnt/β-catenin signaling pathway.[4] In many cancers, this pathway is aberrantly activated, leading to increased cell proliferation and survival.

Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, E7449 stabilizes Axin levels, leading to the formation of a functional destruction complex that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[4] The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target genes that drive tumor growth.[4]

Signaling Pathway Diagram

UniPR1449_Signaling_Pathway cluster_parp PARP Inhibition Pathway cluster_wnt Wnt/β-catenin Signaling Pathway DNA_SSB DNA Single-Strand Break PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits DNA_Repair DNA Repair PARP1_2->DNA_Repair activates Apoptosis_PARP Apoptosis PARP1_2->Apoptosis_PARP Cell_Survival Cell Survival DNA_Repair->Cell_Survival Wnt_Ligand Wnt Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus translocates to TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF activates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates transcription of Proliferation_Wnt Cell Proliferation Wnt_Target_Genes->Proliferation_Wnt Tankyrase Tankyrase 1/2 Tankyrase->Destruction_Complex promotes degradation of Axin This compound This compound (E7449) This compound->PARP1_2 inhibits This compound->Tankyrase inhibits

Caption: Dual inhibitory mechanism of this compound on PARP and Wnt signaling pathways.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Reference
PARP11.0[2]
PARP21.2[2]
Tankyrase 1/250-100[7]

Table 2: In Vitro Cell Proliferation Inhibition by this compound

Cell LineCancer TypeKey Mutation(s)IC₅₀ (µM)Reference
DT40 (wild-type)Avian B-lymphoblast-3.2[7]
DT40 (PARP-/-)Avian B-lymphoblastPARP knockout>15[7]
MDA-MB-436Breast CancerBRCA1 mutant~0.2[7]

Table 3: In Vivo Antitumor Activity of this compound

Xenograft ModelCancer TypeTreatmentTumor Growth InhibitionReference
MDA-MB-436Breast Cancer (BRCA1 mutant)30 mg/kg/day, oralSignificant[5][8]
MDA-MB-436Breast Cancer (BRCA1 mutant)100 mg/kg/day, oralSignificant[5][8]

Experimental Protocols

1. Cell Proliferation Assay

  • Cell Culture: Cancer cell lines are maintained in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum.[7]

  • Plating: Cells are plated at a low density in 96-well plates.[7]

  • Treatment: this compound is added at various concentrations. The compound and medium are replenished on day 4 of an 8-day incubation period.[7]

  • Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7573), which measures ATP levels as an indicator of metabolically active cells.[7]

  • Data Analysis: IC₅₀ values are calculated from dose-response curves. Each experiment is conducted in duplicate and repeated at least three times.[7]

2. Western Blot for PARP Trapping

  • Cell Treatment: DT40 cells are treated with various concentrations of this compound for 30 minutes in the presence or absence of 0.05% methyl methanesulfonate (B1217627) (MMS) to induce DNA damage.[6][7]

  • Chromatin Fractionation: Chromatin-bound proteins are extracted from the treated cells.[7]

  • Western Blotting: The extracted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against PARP1 and Histone H3 (as a loading control for chromatin-bound proteins).[7]

  • Detection and Quantification: An appropriate secondary antibody is used for detection. The intensity of the PARP1 signal is quantified using imaging software.[7]

3. In Vivo BRCA-Deficient Xenograft Model

  • Animal Model: Female immunodeficient mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: MDA-MB-436 human breast cancer cells, which have a BRCA1 mutation, are implanted subcutaneously into the mice.[5][8]

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally once daily for a specified period (e.g., 28 consecutive days).[5][8]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[8]

  • Statistical Analysis: Statistical significance is determined using appropriate tests, such as a one-way ANOVA followed by Dunnett's multiple comparison test.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_western Western Blot for PARP Trapping cluster_invivo In Vivo Xenograft Study start_invitro Start cell_culture Cell Culture (e.g., MDA-MB-436, DT40) start_invitro->cell_culture cell_plating Plate Cells in 96-well plates cell_culture->cell_plating treatment_invitro Treat with this compound (various concentrations) cell_plating->treatment_invitro incubation Incubate (e.g., 8 days) treatment_invitro->incubation viability_assay Cell Viability Assay (CellTiter-Glo®) incubation->viability_assay ic50_calc Calculate IC₅₀ viability_assay->ic50_calc start_western Start cell_treatment_wb Treat DT40 cells with this compound +/- MMS start_western->cell_treatment_wb chromatin_extraction Chromatin Fractionation cell_treatment_wb->chromatin_extraction sds_page SDS-PAGE chromatin_extraction->sds_page western_blot Western Blotting (anti-PARP1, anti-H3) sds_page->western_blot quantification Quantify PARP1 Signal western_blot->quantification start_invivo Start tumor_implantation Implant MDA-MB-436 cells in immunodeficient mice start_invivo->tumor_implantation tumor_growth Allow tumors to grow tumor_implantation->tumor_growth randomization Randomize mice into groups tumor_growth->randomization treatment_invivo Oral administration of this compound or vehicle randomization->treatment_invivo tumor_measurement Measure tumor volume regularly treatment_invivo->tumor_measurement endpoint Endpoint reached tumor_measurement->endpoint data_analysis_invivo Analyze tumor growth inhibition endpoint->data_analysis_invivo

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound (E7449) is a novel dual inhibitor of PARP and tankyrase enzymes with a well-defined mechanism of action. Its ability to simultaneously target DNA repair and Wnt/β-catenin signaling pathways provides a strong rationale for its development as an anticancer agent. Preclinical data demonstrate its potent in vitro and in vivo activity, particularly in tumors with BRCA mutations. The ongoing clinical evaluation will be crucial in determining the therapeutic potential of this compound in patients with advanced cancers.

References

Unable to Retrieve Information for UniPR1449

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and patent databases, no information was found for a molecule designated "UniPR1449".

This suggests that "this compound" may be an internal research code, a proprietary compound not yet disclosed in public literature, or a potential typographical error. Without a verifiable chemical structure or any associated research data, it is not possible to provide a molecular weight or fulfill the request for an in-depth technical guide.

To proceed with this request, please verify the identifier "this compound" and, if possible, provide any of the following information:

  • Alternative identifiers: CAS number, IUPAC name, SMILES string, or any other systematic nomenclature.

  • Relevant publications: Any research articles, patents, or technical documents that cite this molecule.

  • Chemical structure: A diagram or file describing the molecular structure.

Once additional, verifiable information is available, a comprehensive technical guide can be developed.

An In-depth Technical Guide to the Solubility Profile of UniPR1449

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of UniPR1449, a novel investigational compound. The information presented herein is intended for researchers, scientists, and drug development professionals to support formulation development and further preclinical and clinical evaluation.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been characterized to provide a foundational understanding of its solubility behavior. These properties are summarized in the table below.

PropertyValueMethod
Molecular Weight450.5 g/mol LC-MS
pKa (acidic)8.2Potentiometric Titration
pKa (basic)3.5Potentiometric Titration
LogP3.8HPLC
Polar Surface Area85 ŲIn Silico Calculation

Aqueous Solubility Profile

The aqueous solubility of this compound was assessed under various pH conditions to simulate physiological environments. Both thermodynamic and kinetic solubility assays were performed.

Table 2.1: Thermodynamic and Kinetic Aqueous Solubility of this compound

MediumpHThermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
Phosphate Buffered Saline (PBS)7.415.2 ± 1.845.8 ± 5.1
Acetate Buffer5.0150.6 ± 12.3210.4 ± 18.9
Simulated Gastric Fluid (SGF)1.2250.1 ± 21.5> 300
Simulated Intestinal Fluid (SIF)6.820.5 ± 2.155.3 ± 6.2

Experimental Protocols: Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound (solid powder)

  • Aqueous buffers (PBS pH 7.4, Acetate buffer pH 5.0, SGF, SIF)

  • 1.5 mL glass vials

  • Thermomixer

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Accurately weigh 1 mg of solid this compound into a 1.5 mL glass vial.[1]

  • Add 1 mL of the respective aqueous buffer to the vial.[1]

  • Incubate the vials in a thermomixer at 25°C with continuous agitation at 700 rpm for 24 hours to ensure equilibrium is reached.[1]

  • After incubation, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the excess undissolved solid.

  • Carefully collect the supernatant and dilute it with the appropriate mobile phase for HPLC-UV analysis.

  • Quantify the concentration of dissolved this compound against a standard calibration curve.

Objective: To determine the solubility of this compound from a DMSO stock solution in aqueous media, mimicking conditions in early-stage in vitro screening.

Materials:

  • This compound (10 mM stock in DMSO)

  • Aqueous buffers (as above)

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]

  • Add 2 µL of the DMSO stock solution to 98 µL of the respective aqueous buffer in a 96-well plate. This results in a final concentration of 200 µM with 2% DMSO.[2]

  • Seal the plate and shake at room temperature for 2 hours.[3]

  • Analyze the samples directly by nephelometry to measure turbidity, or filter the samples and quantify the concentration of the filtrate using a validated LC-MS/MS method.[3][4]

Solubility in Organic Solvents and Co-solvent Systems

The solubility of this compound was evaluated in various organic solvents and co-solvent systems commonly used in preclinical and clinical formulations.

Table 4.1: Solubility of this compound in Organic Solvents and Co-solvents

Solvent/Co-solvent SystemRatio (v/v)Solubility (mg/mL)
DMSO-> 200
Ethanol-12.5 ± 1.1
Propylene Glycol-5.8 ± 0.6
PEG 400-25.3 ± 2.4
Ethanol:PEG 40020:8035.1 ± 3.2
Ethanol:Propylene Glycol:Water10:40:502.1 ± 0.3

Experimental Protocol: Solubility in Organic Solvents

Objective: To determine the saturation solubility of this compound in various organic solvents and co-solvent mixtures.

Materials:

  • This compound (solid powder)

  • Organic solvents (DMSO, Ethanol, Propylene Glycol, PEG 400)

  • Co-solvent mixtures

  • Glass vials

  • Vortex mixer

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the solvent or co-solvent system.

  • Vortex the mixture vigorously for 2 minutes.

  • Place the vials on a rotating shaker at room temperature for 24 hours.

  • Visually inspect for the presence of undissolved solid. If none is present, add more solid and repeat from step 3.

  • Once equilibrium is reached with excess solid present, centrifuge the samples to pellet the undissolved compound.

  • Dilute an aliquot of the supernatant with the appropriate mobile phase and quantify the concentration using a validated HPLC-UV method.

Visualizations

The therapeutic effect of this compound is hypothesized to involve the inhibition of the hypothetical "Solubility-Dependent Kinase" (SDK1) pathway. The bioavailability and target engagement of this compound are directly influenced by its solubility in the cellular microenvironment.

SDK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment UniPR1449_Formulation This compound (Formulation) UniPR1449_Dissolved This compound (Dissolved) UniPR1449_Formulation->UniPR1449_Dissolved Dissolution (Solubility Dependent) SDK1 SDK1 UniPR1449_Dissolved->SDK1 Inhibition Substrate_P Phosphorylated Substrate SDK1->Substrate_P Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Substrate_P->Cellular_Response

Caption: Hypothetical SDK1 signaling pathway inhibited by this compound.

The following diagram outlines the comprehensive workflow for characterizing the solubility profile of a new chemical entity like this compound.

Solubility_Workflow Start New Chemical Entity (this compound) In_Silico In Silico Solubility Prediction Start->In_Silico Kinetic Kinetic Solubility (Aqueous Buffers) In_Silico->Kinetic Thermo Thermodynamic Solubility (Aqueous Buffers) Kinetic->Thermo Organic Organic & Co-solvent Solubility Thermo->Organic Data_Analysis Data Analysis & Interpretation Organic->Data_Analysis Formulation Formulation Strategy Development Data_Analysis->Formulation

Caption: Experimental workflow for assessing the solubility of this compound.

Summary and Formulation Considerations

This compound exhibits pH-dependent aqueous solubility, with significantly higher solubility in acidic environments. Its low solubility in neutral and intestinal pH ranges suggests that oral bioavailability may be a challenge. The compound is highly soluble in DMSO and PEG 400, indicating potential for the development of lipid-based or co-solvent formulations for preclinical and potentially clinical studies. Further investigation into amorphous solid dispersions and nano-formulations is warranted to enhance the dissolution rate and overall exposure of this compound.

References

No Publicly Available In Vitro Studies on UniPR1449

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound or molecule designated as "UniPR1449." It is possible that this identifier represents an internal research code, a very recently developed compound that has not yet been publicly disclosed, or a typographical error.

The search for in vitro studies, mechanisms of action, signaling pathways, and experimental protocols related to this compound did not return any relevant results. The inquiries retrieved information on unrelated in vitro research, including studies on the natural compound phytol, the effects of diesel particulate matter, and the impact of microplastics on cell lines such as A549. However, none of these findings are associated with a substance labeled this compound.

Without any publicly accessible data, it is not possible to construct the requested in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the absence of foundational information on this compound in the public domain.

Further investigation would require access to proprietary or internal documentation where this identifier may be in use. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal resources or await public disclosure of research related to this identifier.

Preliminary Technical Whitepaper on UniPR1449: Ribose-Phosphate Pyrophosphokinase of Helicobacter hepaticus ATCC 51449

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a preliminary technical overview of the protein Ribose-phosphate pyrophosphokinase (RPPK) from Helicobacter hepaticus strain ATCC 51449. Initial research indicates that the query "UniPR1449" most likely refers to studies involving this specific strain and its proteome. RPPK, encoded by the prs gene, is a crucial enzyme in the biosynthesis of nucleotides, making it a potential target for antimicrobial drug development.[1][2] This whitepaper summarizes the available quantitative data, outlines general experimental protocols for its study, and presents key biological pathways in which it is involved.

Introduction

Helicobacter hepaticus is a bacterium known to cause chronic hepatitis and liver cancer in certain mouse models.[3][4] Its genome has been fully sequenced, providing a foundation for detailed molecular studies.[3] The strain ATCC 51449 is a reference strain used in this research.[3][4][5] Within its proteome, Ribose-phosphate pyrophosphokinase (UniProt ID: Q7VFY9) is an enzyme of significant interest due to its central role in cellular metabolism.[2] This enzyme, also known as phosphoribosyl pyrophosphate (PRPP) synthetase, catalyzes the conversion of Ribose-5-phosphate to PRPP, a key precursor for the synthesis of purines, pyrimidines, and other essential molecules.[1][6]

Quantitative Data

Quantitative information for Ribose-phosphate pyrophosphokinase from H. hepaticus ATCC 51449 is summarized below. For comparative purposes, data for human homologs are also presented.

Table 1: Properties of Helicobacter hepaticus Ribose-Phosphate Pyrophosphokinase (Q7VFY9)

PropertyValueSource
UniProt AccessionQ7VFY9[2]
Gene Nameprs[2]
OrganismHelicobacter hepaticus (strain ATCC 51449 / 3B1)[2]
Protein Length309 amino acids[2]
Molecular Mass33,903 Da[2]
EC Number2.7.6.1[2]

Table 2: Human Homologs of Ribose-Phosphate Pyrophosphokinase

Protein NameUniProt AccessionGene SymbolChromosomal Locus
Phosphoribosyl pyrophosphate synthetase 1P60891PRPS1Xq21-q27
Phosphoribosyl pyrophosphate synthetase 2P11908PRPS2Xpter-q21

Signaling and Metabolic Pathways

Ribose-phosphate pyrophosphokinase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, providing the necessary precursor for nucleotide synthesis.[1] Its activity is crucial for DNA replication, RNA synthesis, and overall cellular growth.

metabolic_pathway Glucose-6-Phosphate Glucose-6-Phosphate Pentose_Phosphate_Pathway Pentose Phosphate Pathway Glucose-6-Phosphate->Pentose_Phosphate_Pathway Ribose-5-Phosphate Ribose-5-Phosphate Pentose_Phosphate_Pathway->Ribose-5-Phosphate RPPK Ribose-Phosphate Pyrophosphokinase (this compound) Ribose-5-Phosphate->RPPK ATP ATP ATP->RPPK PRPP Phosphoribosyl Pyrophosphate RPPK->PRPP AMP AMP RPPK->AMP Nucleotide_Synthesis Purine & Pyrimidine Nucleotide Synthesis PRPP->Nucleotide_Synthesis Amino_Acid_Synthesis Histidine & Tryptophan Synthesis PRPP->Amino_Acid_Synthesis Cofactor_Synthesis NAD & NADP Synthesis PRPP->Cofactor_Synthesis

Metabolic pathway of Ribose-Phosphate Pyrophosphokinase.

Experimental Protocols

4.1. Gene Cloning and Recombinant Protein Expression

The prs gene (locus tag: HH_1536) from H. hepaticus ATCC 51449 would first be amplified by PCR from genomic DNA. The amplified gene would then be cloned into an expression vector (e.g., pET series) for overexpression in a suitable host, such as E. coli. Protein expression would be induced, and the cells harvested.

4.2. Protein Purification

Recombinant Ribose-phosphate pyrophosphokinase, likely with an affinity tag (e.g., His-tag), would be purified from the cell lysate using affinity chromatography. Further purification steps, such as ion-exchange and size-exclusion chromatography, could be employed to achieve high purity.

4.3. Biochemical Characterization

The enzymatic activity of the purified protein would be assayed by measuring the rate of PRPP formation. This can be done using a variety of methods, including HPLC-based quantification of nucleotides or coupled enzyme assays. Kinetic parameters (Km and Vmax) would be determined by varying the concentrations of substrates (Ribose-5-phosphate and ATP).

4.4. Structural Analysis

Circular Dichroism (CD) spectroscopy can be used to determine the secondary structure content of the purified protein and to assess its folding and stability under different conditions.[7] For high-resolution structural information, X-ray crystallography or cryo-electron microscopy would be the methods of choice.

4.5. Interaction Studies

To identify potential protein-protein interactions, a yeast two-hybrid screen could be performed using the H. hepaticusprs gene as bait.[6] Co-immunoprecipitation followed by mass spectrometry is another powerful technique to identify interaction partners from H. hepaticus cell lysates.[8]

experimental_workflow cluster_gene Gene Level cluster_protein Protein Level cluster_interaction Interaction & Functional Studies Gene_Cloning Cloning of prs gene Expression_Vector Ligation into Expression Vector Gene_Cloning->Expression_Vector Transformation Transformation into E. coli Expression_Vector->Transformation Protein_Expression Recombinant Protein Expression Transformation->Protein_Expression Purification Protein Purification Protein_Expression->Purification Biochemical_Assay Enzyme Kinetic Assays Purification->Biochemical_Assay Structural_Analysis Structural Analysis (CD, X-ray) Purification->Structural_Analysis Y2H Yeast Two-Hybrid Purification->Y2H CoIP_MS Co-IP & Mass Spectrometry Purification->CoIP_MS Functional_Assays In vivo Functional Assays Y2H->Functional_Assays CoIP_MS->Functional_Assays

Proposed experimental workflow for this compound research.

Conclusion and Future Directions

The Ribose-phosphate pyrophosphokinase of Helicobacter hepaticus ATCC 51449 represents a potential target for the development of novel therapeutics against this pathogenic bacterium. The preliminary data and proposed experimental workflows outlined in this whitepaper provide a foundation for further investigation into its biochemical properties, structure, and biological role. Future research should focus on detailed kinetic and structural studies, as well as the identification of specific inhibitors of this enzyme. Such studies will be crucial in validating RPPK as a drug target and in the subsequent development of lead compounds.

References

UniPR1449: An Unidentified Compound with No Publicly Available Therapeutic Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and clinical trial databases, the compound designated "UniPR1449" does not appear in any published literature. This suggests that this compound may be an internal project code for a very early-stage compound not yet disclosed to the public, a discontinued (B1498344) project, or a misidentified codename.

Currently, there is no information available to construct a technical guide or whitepaper on its potential therapeutic effects, mechanism of action, or experimental protocols. Searches for "this compound" and related terms in prominent databases of chemical compounds, preclinical research, and clinical trials have yielded no relevant results.

The search did identify a preclinical study on a different compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal , which has demonstrated anti-inflammatory and anti-arthritic effects. This compound was found to inhibit the NF-κB/STAT3 signaling pathway by directly binding to STAT3, suggesting its potential as a therapeutic agent for arthritic diseases[1]. However, it is crucial to note that this compound is distinct from the requested "this compound."

Information on various clinical trials was also retrieved, such as studies with identifiers NCT04401449, NCT07262489, and NCT05519449, but none of these are associated with a compound named this compound[2][3][4]. These trials investigate a range of interventions, from imaging in COVID-19 to immunotherapy for localized cancers and treatments for metastatic castration-resistant prostate cancer, respectively[2][3][4].

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or visualizations of signaling pathways. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary codename or to verify the correct identifier of the compound of interest.

References

Methodological & Application

Application Notes and Protocols for UniPR1449: A Selective EphA2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of UniPR1449, a selective antagonist of the EphA2 receptor, with a focus on its application in glioblastoma (GBM) research.

Introduction

This compound is a novel small molecule designed as a selective antagonist for the EphA2 receptor, a member of the largest family of tyrosine kinases.[1] Dysregulation of the EphA2 signaling pathway is implicated in the progression of various cancers, including glioblastoma.[2] this compound was developed to selectively inhibit the EphA2 receptor over other Eph receptor subtypes, such as EphB2, to investigate the specific roles of EphA2 in cancer pathophysiology and to serve as a lead compound for the development of targeted therapies.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the ligand-binding domain of the EphA2 receptor. By occupying this site, it blocks the binding of its natural ligand, ephrin-A1. This inhibition prevents the subsequent ephrin-A1-induced autophosphorylation of the EphA2 receptor, a critical step in the activation of its downstream signaling cascades. In glioblastoma cells, the inhibition of EphA2 signaling by this compound has been shown to disrupt pathways that promote cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and cellular activity of this compound.

Table 1: Binding Affinity of this compound for EphA2 and EphB2 Receptors

Assay TypeTarget ReceptorThis compound AffinityReference Compound (UniPR1447) Affinity
ELISA-based Inhibition AssayEphA2Kᵢ = 2.2 µMKᵢ = 1.4 µM
EphB2No binding up to 30 µMKᵢ = 2.6 µM
Surface Plasmon Resonance (SPR)EphA2K₋ = 3.8 ± 2.4 µMK₋ = 3.4 ± 1.7 µM

Table 2: Anti-proliferative Activity of this compound in Glioblastoma Cells

Cell LineTreatmentConcentrationIncubation TimeResult
U251 GBMThis compound30 µM48 hoursComplete block of cell growth
U251 GBMUniPR144730 µM48 hoursNo significant effect on cell growth

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in the context of the EphA2 signaling pathway in glioblastoma cells.

EphA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ephrin-A1 Ephrin-A1 This compound This compound EphA2 Receptor EphA2 Receptor Ephrin-A1->EphA2 Receptor Binds & Activates This compound->EphA2 Receptor Binds & Inhibits P-EphA2 Phosphorylated EphA2 EphA2 Receptor->P-EphA2 Autophosphorylation PI3K PI3K P-EphA2->PI3K ERK ERK P-EphA2->ERK Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival ERK->Proliferation & Survival Experimental_Workflow start Start binding_assays Binding Affinity Assays (ELISA & SPR) start->binding_assays cell_culture Glioblastoma Cell Culture (e.g., U251) start->cell_culture data_analysis Data Analysis binding_assays->data_analysis viability_assay Cell Viability Assay (MTT Assay) cell_culture->viability_assay viability_assay->data_analysis end End data_analysis->end

References

UniPR1449 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for In Vivo Studies of Novel Compounds

Disclaimer: Extensive searches for "UniPR1449" have not yielded any specific information on a compound with this designation in publicly available scientific literature. The following application notes and protocols are provided as a general template for researchers, scientists, and drug development professionals working with novel compounds in preclinical in vivo studies. These guidelines should be adapted based on the specific characteristics of the compound under investigation.

Introduction

This document provides a generalized framework for conducting in vivo studies to evaluate the efficacy and safety of novel therapeutic compounds. The protocols outlined below are intended to serve as a starting point and will require significant optimization and validation for any specific drug candidate.

Quantitative Data Summary

All quantitative data from in vivo studies should be meticulously recorded and organized for clear comparison. The following tables provide a template for summarizing key data points.

Table 1: In Vivo Efficacy Summary

Animal Model Compound Dosing Regimen (mg/kg) Administration Route Treatment Duration Primary Efficacy Endpoint % Change vs. Control P-value
e.g., Xenograft Compound X 10 i.p., daily 21 days Tumor Volume -50% <0.05
e.g., Xenograft Compound X 20 i.p., daily 21 days Tumor Volume -75% <0.01

| e.g., LPS-induced | Compound Y | 5 | i.v., single dose | 24 hours | Serum TNF-α | -60% | <0.05 |

Table 2: Pharmacokinetic (PK) Parameters

Compound Animal Species Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL) Half-life (t½) (h)
Compound X Mouse 10 i.p. 1500 0.5 4500 2.5

| Compound X | Mouse | 10 | p.o. | 800 | 1.0 | 3200 | 2.8 |

Table 3: In Vivo Safety and Tolerability

Compound Animal Species Dose (mg/kg) Route Observation Period Body Weight Change (%) Clinical Signs of Toxicity Key Organ Histopathology
Compound X Mouse 20 i.p., daily 21 days -2% None observed No significant findings

| Compound X | Mouse | 50 | i.p., daily | 21 days | -10% | Lethargy, ruffled fur | Mild hepatotoxicity |

Experimental Protocols

The following are generalized protocols for key in vivo experiments. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animal Models

The choice of animal model is critical and depends on the therapeutic area and the mechanism of action of the compound. Examples include:

  • Oncology: Xenograft models (subcutaneous or orthotopic implantation of human cancer cell lines in immunocompromised mice) or syngeneic models (implantation of murine tumor cells in immunocompetent mice).

  • Inflammation: Lipopolysaccharide (LPS)-induced endotoxemia models or collagen-induced arthritis models.

  • Metabolic Diseases: Diet-induced obesity models or genetic models of diabetes (e.g., db/db mice).

Compound Formulation and Administration
  • Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), corn oil, or aqueous solutions containing solubilizing agents like DMSO and Tween-80. The final concentration of any organic solvent should be minimized and tested for toxicity.

  • Administration Routes:

    • Intraperitoneal (i.p.): Injection into the peritoneal cavity.

    • Intravenous (i.v.): Injection into a vein (typically the tail vein in mice).

    • Oral (p.o.): Administration by gavage.

    • Subcutaneous (s.c.): Injection into the space between the skin and underlying tissue.

Efficacy Study Protocol (General Xenograft Model)
  • Cell Culture: Culture the desired cancer cell line under standard conditions.

  • Cell Implantation: Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize animals into treatment and control groups.

  • Dosing: Administer the compound and vehicle control according to the predetermined dosing regimen and route.

  • Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.

  • Endpoint: Euthanize animals when tumors reach the predetermined endpoint size or at the end of the study period.

  • Tissue Collection: Collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Visualizing signaling pathways and experimental workflows is crucial for understanding the mechanism of action and experimental design.

G cluster_0 Generic Drug Action Pathway Drug Novel Compound Receptor Target Receptor Drug->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response Leads to G cluster_1 In Vivo Efficacy Study Workflow Animal_Model Select Animal Model Tumor_Implantation Tumor Implantation Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Initiation Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Analysis Tissue & Data Analysis Endpoint->Analysis

Application Notes and Protocols: Administration of UniPR1449 in Mice for Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the administration of UniPR1449, a selective PI3Kα inhibitor, in preclinical mouse xenograft models. It includes methodologies for drug preparation, administration routes, and monitoring of efficacy and toxicity. Additionally, it presents illustrative quantitative data and diagrams of the targeted signaling pathway and experimental workflow.

Introduction

This compound is a novel small molecule inhibitor targeting the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. These application notes describe the in vivo administration of this compound in mice to assess its anti-tumor efficacy.

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and promotion of cell survival and proliferation while inhibiting apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p This compound This compound This compound->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Akt->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Reconstitution of Lyophilized Compound:

    • Allow the lyophilized this compound powder to equilibrate to room temperature.

    • Reconstitute the powder in 100% DMSO to create a stock solution of 50 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Dosing Solution:

    • For intraperitoneal (i.p.) injection, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • On the day of dosing, thaw a fresh aliquot of the this compound stock solution.

    • To prepare a dosing solution for a 25 mg/kg dose in a 20-gram mouse (assuming a 10 mL/kg injection volume), calculate the required amount of this compound.

    • For a 20g mouse, the injection volume is 0.2 mL. The required dose is 0.5 mg (25 mg/kg * 0.02 kg).

    • The final concentration of the dosing solution should be 2.5 mg/mL (0.5 mg / 0.2 mL).

    • Sequentially mix the vehicle components: first PEG300, then Tween 80, followed by the calculated volume of the this compound stock solution in DMSO. Finally, add sterile water to the final volume.

    • Vortex the final dosing solution until it is a clear, homogenous mixture.

Intraperitoneal (i.p.) Administration in Mice
  • Animal Handling and Restraint:

    • Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.

    • Position the mouse so that its abdomen is facing upwards, tilted slightly downwards.

  • Injection Procedure:

    • Use a 25-27 gauge needle with an appropriate syringe (e.g., 1 mL).

    • Identify the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

    • Insert the needle at a 15-20 degree angle, bevel up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. The absence of fluid in the syringe hub indicates correct placement.

    • Slowly inject the dosing solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the mouse for any immediate adverse reactions for at least 15-30 minutes post-injection.

    • Check for signs of distress, such as lethargy, labored breathing, or abdominal swelling.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Experimental_Workflow CellCulture Tumor Cell Culture (e.g., MCF-7) Implantation Subcutaneous Implantation of Tumor Cells into Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size (~100-150 mm³) Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Treatment Phase: Vehicle or this compound (i.p. injection, daily) Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint: - Tumor Volume Threshold - Predetermined Timepoint Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Endpoint->Analysis

Caption: A typical experimental workflow for in vivo efficacy studies.

Quantitative Data

The following tables present illustrative data from a hypothetical 21-day efficacy study of this compound in a mouse xenograft model.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle-1500 ± 120-
This compound12.5900 ± 9540
This compound25525 ± 7065
This compound50225 ± 4585

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 (%) ± SEM
Vehicle-+ 5.2 ± 1.5
This compound12.5+ 4.8 ± 1.8
This compound25+ 1.5 ± 2.1
This compound50- 3.5 ± 2.5

Disclaimer

The compound "this compound" is fictional and used for illustrative purposes to demonstrate the requested format for application notes and protocols. The presented data is hypothetical and should not be considered as actual experimental results. Researchers should develop specific protocols based on the characteristics of their actual compounds and in accordance with their institutional animal care and use committee (IACUC) guidelines.

Application Notes and Protocols for Western Blot Analysis of PRPS1

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the detection of Phosphoribosyl Pyrophosphate Synthetase 1 (PRPS1) using western blot analysis. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction

Phosphoribosyl pyrophosphate synthetase 1 (PRPS1), also known as Ribose-phosphate pyrophosphokinase 1 (RPPK1), is a crucial enzyme in the synthesis of purines and pyrimidines. It catalyzes the conversion of Ribose-5-phosphate and ATP into 5-phosphoribosyl-1-pyrophosphate (PRPP). Given its central role in nucleotide metabolism, the analysis of PRPS1 expression levels is vital in various research areas. Western blotting is a widely used technique to detect and quantify PRPS1 in cell and tissue lysates. The human PRPS1 has a calculated molecular weight of 34.8 kDa.

Signaling Pathway

PRPS1 is a key enzyme that provides the precursor molecule, PRPP, for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) synthesis. These pathways are fundamental for the production of DNA and RNA building blocks.

PRPS1_Signaling_Pathway PRPS1 in Nucleotide Synthesis R5P Ribose-5-Phosphate PRPS1 PRPS1 R5P->PRPS1 ATP ATP ATP->PRPS1 PRPP PRPP (5-Phosphoribosyl-1-pyrophosphate) PRPS1->PRPP AMP Purine_Synthesis De Novo Purine Synthesis PRPP->Purine_Synthesis Pyrimidine_Synthesis De Novo Pyrimidine Synthesis PRPP->Pyrimidine_Synthesis Salvage_Pathways Salvage Pathways PRPP->Salvage_Pathways Nucleotides Purine & Pyrimidine Nucleotides Purine_Synthesis->Nucleotides Pyrimidine_Synthesis->Nucleotides Salvage_Pathways->Nucleotides DNA_RNA DNA & RNA Nucleotides->DNA_RNA

Caption: Role of PRPS1 in nucleotide synthesis pathways.

Experimental Protocol: Western Blotting of PRPS1

This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of PRPS1.

I. Sample Preparation (Cell Lysate)
  • Cell Culture : Grow cells to the desired confluency in appropriate culture dishes.

  • Cell Harvest :

    • For adherent cells, place the culture dish on ice, aspirate the culture medium, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • For suspension cells, centrifuge the cells at 100-500 x g for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis :

    • Add ice-cold RIPA buffer (or a suitable lysis buffer) with protease and phosphatase inhibitors to the cells. A common recommendation is 1 mL of lysis buffer per 10^7 cells.

    • For adherent cells, use a cell scraper to detach the cells in the lysis buffer.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation : Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

II. Gel Electrophoresis (SDS-PAGE)
  • Sample Preparation for Loading :

    • Take a specific amount of protein lysate (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Briefly centrifuge the samples to collect the contents at the bottom of the tube.

  • Gel Preparation : Select a polyacrylamide gel percentage appropriate for the molecular weight of PRPS1 (34.8 kDa). A 10% or 12% gel is generally suitable.

  • Loading and Running the Gel :

    • Load the prepared samples and a molecular weight marker into the wells of the gel.[1]

    • Run the gel in 1x running buffer. A typical setting is to start at a lower voltage (e.g., 80-100V) until the samples enter the resolving gel, then increase to a higher voltage (e.g., 120-150V).[1]

III. Protein Transfer
  • Membrane Activation : If using a PVDF membrane, activate it by soaking in methanol (B129727) for 30 seconds, followed by a brief rinse in transfer buffer.[1] Nitrocellulose membranes do not require methanol activation.

  • Transfer Cassette Assembly : Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another filter paper, and a final sponge, ensuring no air bubbles are trapped between the layers.[1]

  • Protein Transfer : Perform the transfer using either a wet or semi-dry transfer system according to the manufacturer's instructions.[1]

IV. Immunodetection
  • Blocking :

    • After transfer, wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[1]

  • Primary Antibody Incubation :

    • Dilute the primary antibody against PRPS1 in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[1]

  • Secondary Antibody Incubation :

    • Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[1]

  • Final Washes : Wash the membrane three times with TBST for 10 minutes each.[1]

V. Detection and Analysis
  • Substrate Incubation : Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane completely for 1-5 minutes.[1]

  • Signal Capture : Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[1]

  • Data Analysis : Use image analysis software to quantify the band intensity corresponding to PRPS1. Normalize the results to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

Western_Blot_Workflow PRPS1 Western Blot Workflow SamplePrep 1. Sample Preparation (Cell Lysis & Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-PRPS1) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 7. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: General workflow for western blot analysis of PRPS1.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a western blot experiment. These values may require optimization depending on the specific antibodies and reagents used.

ParameterRecommended Range/ValueNotes
Protein Loading 20 - 40 µg per wellEnsure equal loading amounts across all samples.
SDS-PAGE Gel 10% or 12% AcrylamideSuitable for resolving proteins around 35 kDa.
Primary Antibody Dilution 1:500 - 1:2000Refer to the antibody datasheet for optimal dilution.
Secondary Antibody Dilution 1:2000 - 1:10000Dependent on the specific antibody and detection reagent.
Blocking Time 1 hour at RT or overnight at 4°CBSA is often recommended for phospho-protein detection.[1]
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°CLonger incubation at 4°C can increase signal intensity.
Secondary Antibody Incubation 1 hour at RTStandard incubation time for most secondary antibodies.[1]
Washing Steps 3 x 5-10 minutes in TBSTThorough washing is critical to reduce background noise.[1]

References

Application Notes and Protocols for PCR Primers Targeting the UniPR1449 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The target gene "UniPR1449" was not found in publicly available databases. The following application notes and protocols are provided as a template for researchers, scientists, and drug development professionals, using "this compound" as a hypothetical gene target. All quantitative data and experimental details are illustrative.

These application notes provide protocols and guidelines for the use of PCR primers designed for the amplification of the hypothetical target gene, this compound. The provided protocols cover standard endpoint PCR for qualitative analysis and quantitative PCR (qPCR) for gene expression studies.

Primer Specifications

Successful PCR amplification relies on the design of specific and efficient primers. The following table summarizes the characteristics of the hypothetical primer set for the this compound gene.

Primer Name Sequence (5' to 3') Length (nt) GC Content (%) Melting Temp (°C) Amplicon Size (bp)
This compound-FGTCGGTACCGAATGCAGTTG205060.1150
This compound-RAGCTGCAGGTCGAAGTTCTC205060.3150

Experimental Protocols

Standard Endpoint PCR Protocol

This protocol is designed for the qualitative detection of the this compound gene fragment.

Materials:

  • DNA Template (cDNA or genomic DNA)

  • This compound Forward and Reverse Primers (10 µM stock)

  • Taq DNA Polymerase (5 U/µL)

  • 10X PCR Buffer

  • dNTP Mix (10 mM)

  • Nuclease-free water

  • PCR tubes or plates

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Reaction Setup: Prepare the PCR reaction mix on ice in a sterile PCR tube. For a 25 µL reaction, add the components in the following order:

Component Volume (µL) Final Concentration
Nuclease-free water16.5-
10X PCR Buffer2.51X
dNTP Mix (10 mM)0.5200 µM
This compound-F Primer (10 µM)1.00.4 µM
This compound-R Primer (10 µM)1.00.4 µM
DNA Template2.51-100 ng
Taq DNA Polymerase (5 U/µL)1.00.5 U
Total Volume 25
  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:[1]

Step Temperature (°C) Time Cycles
Initial Denaturation953 minutes1
Denaturation9530 seconds30-35
Annealing6030 seconds30-35
Extension7245 seconds30-35
Final Extension725 minutes1
Hold41
  • Analysis: Analyze the PCR products by running 10 µL of the reaction on a 1.5% agarose gel stained with a DNA-binding dye. A band at 150 bp indicates successful amplification of the this compound target.[2]

Quantitative PCR (qPCR) Protocol

This protocol is for the quantitative analysis of this compound gene expression using a SYBR Green-based assay.[3]

Materials:

  • cDNA Template (reverse transcribed from RNA)

  • This compound Forward and Reverse Primers (10 µM stock)

  • 2X SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR plates and seals

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix on ice in a sterile tube. For a 20 µL reaction, add the components in the following order:

Component Volume (µL) Final Concentration
Nuclease-free water6-
2X SYBR Green qPCR Master Mix101X
This compound-F Primer (10 µM)10.5 µM
This compound-R Primer (10 µM)10.5 µM
cDNA Template21-100 ng
Total Volume 20
  • Thermal Cycling: Place the qPCR plate in a real-time PCR instrument and run the following program.[4]

Step Temperature (°C) Time Cycles
Initial Denaturation952 minutes1
Denaturation9515 seconds40
Annealing/Extension6060 seconds40
Melt Curve Analysis65-95Increments of 0.5°C1
  • Data Analysis: Analyze the amplification curves and Ct values to determine the relative expression of the this compound gene. The melt curve analysis should show a single peak, indicating the specificity of the amplification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for PCR-based analysis of the this compound target gene.

PCR_Workflow cluster_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Analysis DNA_Extraction DNA/RNA Extraction cDNA_Synthesis cDNA Synthesis (for qPCR) DNA_Extraction->cDNA_Synthesis if RNA Reaction_Setup PCR/qPCR Reaction Setup DNA_Extraction->Reaction_Setup cDNA_Synthesis->Reaction_Setup Thermal_Cycling Thermal Cycling Reaction_Setup->Thermal_Cycling Gel_Electrophoresis Agarose Gel Electrophoresis Thermal_Cycling->Gel_Electrophoresis Endpoint PCR qPCR_Analysis Real-Time Data Analysis Thermal_Cycling->qPCR_Analysis qPCR

Caption: PCR Experimental Workflow for this compound Gene Analysis.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway where the this compound gene product might play a role.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 This compound This compound Protein Kinase2->this compound TF Transcription Factor This compound->TF Activation Gene_Expression Target Gene Expression TF->Gene_Expression

Caption: Hypothetical Signaling Pathway Involving this compound.

References

UniPR1449 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "UniPR1449" in the context of neuroscience research did not yield specific information on a compound or molecule with this designation. The search results did not contain any data regarding its mechanism of action, preclinical or clinical studies, or any established protocols for its use in a research setting.

The provided search results pointed to unrelated clinical trials with similar numerical identifiers or general neuroscience research programs, but lacked any mention of "this compound." Without any foundational information on this specific molecule, it is not possible to generate the requested detailed application notes, protocols, data tables, or visualizations.

Further investigation would require a more specific identifier for the compound of interest, such as a full chemical name, CAS number, or reference to a specific publication or patent where "this compound" is described.

Application Notes and Protocols for UniPR1449 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information regarding a compound designated "UniPR1449" in the context of oncology research and development.

This suggests that "this compound" may be:

  • A very recent discovery not yet disclosed in public forums.

  • An internal codename for a compound that has not been advanced to a stage where public documentation is available.

  • A potential misspelling or incorrect designation of an existing therapeutic agent.

Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams for this compound at this time. The core requirements of data presentation, experimental protocols, and visualizations are entirely dependent on the availability of primary research data, which is currently absent for a compound with this identifier.

Researchers, scientists, and drug development professionals interested in the applications of a novel compound in oncology are advised to consult the following resources for the most current and accurate information:

  • Peer-Reviewed Scientific Journals: Publications in journals such as Nature, Science, Cell, Cancer Cell, and specialized oncology journals are the primary sources for novel compound discovery and preclinical data.

  • Scientific Conferences: Presentations and abstracts from major oncology conferences, including those hosted by the American Association for Cancer Research (AACR), the American Society of Clinical Oncology (ASCO), and the European Society for Medical Oncology (ESMO), often feature the first public disclosures of new therapeutic agents.

  • Patent Filings: Patent applications can provide early insights into the structure and proposed use of new chemical entities.

  • Clinical Trial Registries: Databases such as ClinicalTrials.gov (for US and global trials) and the EU Clinical Trials Register are comprehensive resources for information on compounds that have entered human testing phases.

  • Pharmaceutical and Biotechnology Company Pipelines: The official websites and investor relations materials of drug development companies often provide information on their research and development pipelines.

Should "this compound" be a different designation or if data becomes publicly available in the future, a detailed analysis and generation of the requested materials would be feasible. We recommend verifying the compound's name and searching the aforementioned resources for any potential updates.

Application Notes and Protocols for UniPR1449: A Novel Stapled Peptide Inhibitor for Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for a molecule designated "UniPR1449." The following application notes and protocols are based on a hypothetical stapled peptide inhibitor of the p53-MDM2 protein-protein interaction, a well-established target for cancer therapy. The data and experimental details are representative of compounds and methods described in the scientific literature for this class of inhibitors.

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cell cycle control and apoptosis.[2][3][4] In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and inactivation of its tumor-suppressive functions.[5][6]

This compound is a potent and specific, cell-permeable stapled α-helical peptide designed to orthosterically inhibit the p53-MDM2 interaction.[7] By mimicking the α-helical region of p53 that binds to a deep hydrophobic pocket on MDM2, this compound competitively blocks the interaction, leading to the stabilization and activation of p53.[8][9] This reactivation of p53 can induce cell cycle arrest, senescence, and apoptosis in cancer cells. These notes provide detailed protocols for characterizing the biochemical and cellular activity of this compound.

Mechanism of Action

This compound acts as a direct, competitive inhibitor of the p53-MDM2 protein-protein interaction. In normal, unstressed cells, p53 levels are kept low through a negative feedback loop where p53 transcriptionally activates MDM2, and MDM2, in turn, targets p53 for ubiquitination and proteasomal degradation.[2][3][4] this compound binds to the p53-binding pocket of MDM2, preventing MDM2 from interacting with and degrading p53. This disruption leads to the accumulation of p53, which can then translocate to the nucleus, activate target genes like CDKN1A (p21) and PUMA, and execute its tumor-suppressive functions.

p53_MDM2_Pathway cluster_stress Cellular Stress Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress DNA Damage, Oncogene Activation p53_inactive p53 stress->p53_inactive Activates unipr This compound mdm2 MDM2 unipr->mdm2 Inhibits proteasome Proteasome p53_inactive->proteasome Degradation p53_active Active p53 p53_inactive->p53_active Stabilization mdm2->p53_inactive Binds & Ubiquitinates mdm2_gene MDM2 Gene p53_active->mdm2_gene Activates Transcription target_genes Target Genes (p21, PUMA, etc.) p53_active->target_genes Activates Transcription mdm2_gene->mdm2 Translation cell_outcomes Cell Cycle Arrest, Apoptosis, Senescence target_genes->cell_outcomes Leads to

Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The binding affinity and inhibitory activity of this compound have been characterized using various biochemical and cellular assays. The data presented below are representative values for a potent stapled peptide inhibitor.

Table 1: Biochemical Activity of this compound

Assay Type Target Protein Tracer/Peptide Ki (nM) IC50 (nM)
Fluorescence Polarization MDM2 FAM-labeled p53 peptide 3.0 ± 0.5 5.2 ± 0.8

| Surface Plasmon Resonance | MDM2 | Biotinylated p53 peptide | 2.5 ± 0.4 | - |

Table 2: Cellular Activity of this compound

Cell Line p53 Status Assay Type Endpoint IC50 (µM)
SJSA-1 (Osteosarcoma) Wild-Type (MDM2 amplified) Cell Viability (MTS) 72h treatment 0.8 ± 0.2
A549 (Lung Carcinoma) Wild-Type Cell Viability (MTS) 72h treatment 1.5 ± 0.3
HCT116 p53-/- Null Cell Viability (MTS) 72h treatment > 50

| T22 Reporter Assay | - | Luciferase Activity | 24h treatment | 0.5 ± 0.1 |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize this compound.

experimental_workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization fp Fluorescence Polarization (FP) Determine Ki / IC50 coip Co-Immunoprecipitation (Co-IP) Confirm PPI disruption in cells fp->coip spr Surface Plasmon Resonance (SPR) Determine kon, koff, KD spr->coip wb Western Blot Assess p53 stabilization & target gene induction (p21) coip->wb viability Cell Viability Assays Determine cytotoxic IC50 wb->viability start This compound Synthesis & Purification start->fp start->spr

References

Preparing UniPR1449 Stock Solution: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of a stock solution of UniPR1449, a selective antagonist of the EphA2 receptor tyrosine kinase. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as oncology and cell signaling. The protocols outlined below ensure accurate and reproducible preparation of this compound for in vitro and in vivo studies.

Introduction to this compound

This compound is a potent and selective antagonist of the EphA2 receptor, a member of the largest family of receptor tyrosine kinases.[1][2] The EphA2 receptor is frequently overexpressed in a variety of cancers and its signaling is implicated in tumor growth, angiogenesis, and metastasis. This compound, a derivative of L-beta-homotryptophan with a sulfonylphenyl group attached to the indole (B1671886) nitrogen, has been developed to specifically inhibit the EphA2-ephrin-A1 interaction.[3] It demonstrates a binding affinity (KD) of 3.8±2.4 μM for the EphA2 receptor and has been shown to inhibit the proliferation of glioblastoma (GBM) cells.[3][4] The selective antagonism of EphA2 by this compound makes it a valuable tool for studying the role of this receptor in cancer biology and for the development of novel therapeutic strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C42H54N2O6S[5]
Molecular Weight 714.95 g/mol [5]
Solubility 10 mM in DMSO[5]
CAS Number Not readily available in public domain
Biological Activity Selective EphA2 receptor antagonist; KD = 3.8±2.4 μM[4]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a commonly used solvent for this compound.

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.15 mg of this compound (Molecular Weight = 714.95 g/mol ).

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

    • Cap the tube securely.

  • Dissolution:

    • Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C may be acceptable, but it is recommended to consult specific product guidelines if available.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety information.

Application Notes

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the effective concentration for your specific application.

  • Vehicle Control: In all experiments, it is crucial to include a vehicle control group treated with the same concentration of DMSO as the this compound-treated group to account for any effects of the solvent.

  • Compatibility: The compatibility of this compound with other reagents and media should be tested prior to conducting experiments.

Signaling Pathway and Experimental Workflow

EphA2 Signaling Pathway

This compound acts as an antagonist to the EphA2 receptor. The binding of its natural ligand, ephrin-A1, to the EphA2 receptor on an adjacent cell initiates a signaling cascade. In many cancers, EphA2 is overexpressed and can signal in a ligand-independent manner, promoting cell proliferation, migration, and survival. This compound blocks the interaction between ephrin-A1 and EphA2, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways.

EphA2_Signaling_Pathway cluster_membrane Cell Membrane EphA2 EphA2 Receptor PI3K PI3K EphA2->PI3K Ras Ras EphA2->Ras ephrinA1 ephrin-A1 (Ligand) ephrinA1->EphA2 Binds This compound This compound This compound->EphA2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation

Caption: EphA2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol for preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

UniPR1449: Application Notes and Protocols for a Selective EphA Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UniPR1449 is a selective, small-molecule inhibitor of the EphA receptor family, developed as a protein-protein interaction inhibitor (PPI-i). It effectively blocks the binding of ephrin-A1 to all EphA receptor subtypes, thereby inhibiting downstream signaling pathways implicated in cancer progression.[1] Notably, this compound demonstrates selectivity for EphA receptors over EphB subtypes, offering a more targeted therapeutic approach.[2] This compound has shown particular promise in the context of Glioblastoma Multiforme (GBM), where it has been found to reduce the proliferation of glioma stem-like cells (GSCs) and impair angiogenesis.[3][4]

These application notes provide an overview of this compound, including its mechanism of action, key quantitative data, safety and handling guidelines, and detailed experimental protocols for its use in research settings.

Safety and Handling Guidelines

For research use only. Not for human or veterinary use. [1]

As a novel chemical entity, a comprehensive safety profile for this compound is not yet fully established. Standard laboratory safety protocols for handling chemical compounds of unknown toxicity should be strictly followed.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder or its solutions. Do not eat, drink, or smoke in areas where the compound is handled.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at room temperature in the continental US, but this may vary elsewhere.[5] Always refer to the Certificate of Analysis for specific storage conditions.[5]

  • Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterValueCell Line/SystemReference
Binding Affinity & Inhibition
IC50 (EphA2-ephrin-A1 displacement)8.1 µMCell-free[1]
IC50 (EphA receptor subtypes)5.5 - 11 µMCell-free[1]
KD (EphA2)3.8 ± 2.4 µMSurface Plasmon Resonance (SPR)[5][6]
Ki (EphA2)2.2 µMELISA-like binding assay[2]
EphB2-ephrin-B1 BindingNo effect up to 30 µMELISA-like binding assay[2][6]
Cellular Activity
U251 GBM Cell Growth InhibitionFully blocked at 30 µM after 48hU251 Glioblastoma cells[2][6]
Physicochemical Properties
Log Doct4.7 ± 0.11N/A[6]
Molecular FormulaC42H54N2ON/A[5]
Molecular Weight714.95 g/mol N/A[5]

Mechanism of Action: Signaling Pathway

This compound acts as an antagonist at EphA receptors. It competitively inhibits the binding of the natural ligand, ephrin-A1, to the receptor's ligand-binding domain. This blockade prevents receptor activation, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis. The diagram below illustrates the inhibitory action of this compound on the EphA2 signaling pathway.

UniPR1449_Mechanism_of_Action cluster_membrane Cell Membrane EphA2 EphA2 Receptor Downstream Downstream Signaling (e.g., Phosphorylation, Internalization) EphA2->Downstream Activates ephrinA1 ephrin-A1 (Ligand) ephrinA1->EphA2 Binds & Activates This compound This compound This compound->EphA2 Blocks Binding Inhibition Inhibition of Cell Proliferation & Angiogenesis Downstream->Inhibition Leads to MTT_Assay_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with this compound (various concentrations, e.g., 0-100 µM) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H Phosphorylation_Assay_Workflow A 1. Seed & Serum-Starve Cells B 2. Pre-treat with this compound A->B C 3. Stimulate with ephrin-A1-Fc B->C D 4. Lyse Cells & Collect Lysates C->D E 5. Quantify Protein Concentration D->E F 6. Perform Phospho-EphA2 ELISA E->F G 7. Read Absorbance & Analyze Data F->G

References

No Information Available for UniPR1449 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has yielded no specific information on a compound or technology designated "UniPR1449" in the context of high-throughput screening (HTS). Despite extensive queries, publicly available scientific literature and databases do not contain references to a molecule or method with this identifier. Therefore, the creation of detailed application notes and protocols as requested is not possible at this time.

The search for "this compound" and its potential applications in HTS did not return any relevant results. The search results were broad, covering various aspects of HTS methodologies, including:

  • The development of a non-radiolabelled assay for screening antimalarial compounds.[1]

  • A fluorescence polarization-based HTS assay to identify inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2.[2]

  • An ultra-high-throughput screening system for horseradish peroxidase using a cell sorter.[3]

  • General information on HTS courses, facilities, and compound libraries.[4][5]

None of these results, nor any other resources identified, provided any data, experimental protocols, or described signaling pathways associated with a substance or technology named "this compound." The identifier "this compound" did not correspond to any known drug, chemical probe, or biological reagent within the scope of the search. One search result referenced a gene with a similar numerical identifier, but this was for an uncharacterized protein and unrelated to the user's request.[6]

Without any foundational information on what this compound is, its mechanism of action, or its intended biological target, the generation of the requested detailed application notes, protocols, and visualizations is unachievable. The core requirements of data presentation, experimental methodologies, and pathway diagrams are entirely dependent on the existence of primary research or documentation for the specified topic, which appears to be non-existent in the public domain.

It is recommended that the user verify the identifier "this compound" for any potential typographical errors or alternative designations. Should a corrected or different identifier be available, a new search can be initiated.

References

Troubleshooting & Optimization

Technical Support Center: Improving UniPR1449 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with UniPR1449 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have a precipitate after dilution in an aqueous buffer. What is the likely cause and how can I resolve it?

A1: Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous buffers is a common challenge. This is often due to the compound exceeding its aqueous solubility limit.

Here are several strategies to address this issue:

  • Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to stay within its solubility range.

  • Optimize Co-Solvent Concentration: While minimizing the concentration of organic solvents like DMSO is ideal, a slightly higher percentage (e.g., up to 0.5% in many cell-based assays) may be necessary to maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.[1]

  • Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by pH. Experimenting with different pH values for your buffer may enhance the solubility of this compound.[1]

  • Use Freshly Prepared Solutions: Do not use a solution that has already precipitated. It is best practice to prepare fresh dilutions of this compound for each experiment.[1][2]

Q2: I am observing a decline in the activity of this compound in my cell-based assay over time. What could be the reasons for this instability?

A2: A gradual loss of activity can indicate degradation of the compound in the experimental conditions. Several factors can contribute to this:

  • Hydrolysis: this compound may contain functional groups susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions in your buffer.[2]

  • Oxidation: If this compound has electron-rich components, it may be prone to oxidation, which can be accelerated by dissolved oxygen in the buffer and exposure to light.[2]

  • Adsorption to Plasticware: Small molecules can adsorb to the surfaces of plastic tubes and assay plates, reducing the effective concentration of this compound in the solution.[2]

Q3: How should I properly store my stock solutions of this compound to ensure long-term stability?

A3: Proper storage is crucial for maintaining the integrity of small molecule inhibitors.[1] For this compound, we recommend the following:

  • Solvent Selection: Prepare stock solutions in a high-quality, anhydrous solvent in which this compound is highly soluble, such as DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.

  • Light Protection: If this compound is light-sensitive, use amber vials or wrap the storage tubes in aluminum foil.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound.

Observed Issue Potential Cause(s) Suggested Solution(s)
Precipitate forms in aqueous buffer - Compound has exceeded its aqueous solubility limit. - Incorrect solvent used for initial stock.- Decrease the final working concentration. - Increase the percentage of co-solvent (e.g., DMSO), ensuring a vehicle control is used. - Test different buffer pH values to find the optimal range for solubility.[1]
Loss of activity in a time-dependent manner - Degradation due to hydrolysis or oxidation. - Adsorption to labware.- Prepare solutions fresh before each experiment.[2] - If oxidation is suspected, consider adding an antioxidant like DTT or conducting experiments under an inert atmosphere.[2] - Use low-binding microplates and pipette tips.
Inconsistent results between experiments - Inaccurate initial concentration due to incomplete dissolution. - Degradation of stock solution over time.- Ensure the compound is fully dissolved in the stock solvent by vortexing or brief sonication. - Prepare fresh stock solutions periodically. - Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.[3]

Experimental Protocols

Protocol 1: Assessing the Kinetic Solubility of this compound

This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility.[1]

Protocol 2: Evaluating the Chemical Stability of this compound in Solution

This protocol outlines a procedure to assess the chemical stability of this compound over time in a specific solution.

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.[1]

  • Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C).

  • Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and quench them as described in step 1.

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of remaining this compound at each time point.

Visual Guides

experimental_workflow This compound Stability Assessment Workflow cluster_prep Solution Preparation cluster_stability Stability Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working incubate Incubate at Desired Temperature (e.g., 37°C) prep_working->incubate time_points Collect Aliquots at Various Time Points incubate->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench analysis Analyze by HPLC or LC-MS quench->analysis results Determine Degradation Rate analysis->results troubleshooting_logic Troubleshooting this compound Precipitation cluster_solutions Solutions start Precipitate Observed? solubility_issue Potential Solubility Issue start->solubility_issue Yes no_issue Solution is Clear start->no_issue No lower_conc Lower Final Concentration solubility_issue->lower_conc optimize_solvent Optimize Co-Solvent % solubility_issue->optimize_solvent adjust_ph Adjust Buffer pH solubility_issue->adjust_ph fresh_prep Prepare Fresh Solution solubility_issue->fresh_prep

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of CRISPR-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific therapeutic designated "UniPR1449" is not publicly available. The following technical support guide addresses general concerns and troubleshooting strategies related to off-target effects of CRISPR-Cas9 based therapies, a common challenge in the field of gene editing.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of CRISPR-Cas9 gene editing?

A1: Off-target effects refer to the unintended cleavage or modification of genomic DNA at sites other than the intended on-target locus.[1][2] The CRISPR-Cas9 system is guided by a short guide RNA (sgRNA) to a specific location in the genome. However, the Cas9 nuclease can sometimes tolerate mismatches between the sgRNA and the genomic DNA, leading to cleavage at these unintended "off-target" sites.[1] These unintended alterations can have significant consequences, including the disruption of gene function and potential oncogenic transformations.[2]

Q2: What causes off-target effects?

A2: The primary cause of off-target effects is the tolerance of the Cas9 enzyme for sequence mismatches between the guide RNA and the DNA target.[1] Off-target sites often have high sequence similarity to the intended on-target site. The number of mismatches that can be tolerated varies, but even a few can lead to off-target activity.

Q3: What are the potential consequences of off-target effects?

A3: Unintended modifications to the genome can lead to a range of adverse outcomes. These can include the disruption of essential genes, activation of oncogenes, or inactivation of tumor suppressor genes.[2] Therefore, thorough assessment and mitigation of off-target effects are critical for the safe development of CRISPR-based therapeutics.

Q4: How can off-target effects be minimized?

A4: Several strategies have been developed to reduce off-target effects. These include:

  • Careful sgRNA design: Using computational tools to select sgRNAs with minimal predicted off-target sites in the genome.

  • Engineered Cas9 variants: Utilizing high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been engineered to have reduced off-target activity.[1]

  • Using paired nickases: Employing a modified Cas9 called a "nickase" that only cuts one strand of the DNA. Using two nickases with different sgRNAs to create a double-strand break at the target site significantly increases specificity.[1]

  • Limiting CRISPR-Cas9 exposure: Delivering the CRISPR components as ribonucleoprotein (RNP) complexes or using methods that ensure their transient expression can reduce the time they have to cause off-target effects.[3]

Troubleshooting Guide

Q1: I am observing unexpected phenotypes in my cell line or animal model after CRISPR-Cas9 editing. Could this be due to off-target effects?

A1: Yes, unexpected phenotypes are a potential indicator of off-target mutations. It is crucial to investigate whether the observed effects are a consequence of modifications at unintended genomic loci.

Recommended Action:

  • In silico prediction: Use computational tools to predict potential off-target sites for the sgRNA you are using.

  • Off-target cleavage detection assays: Perform experimental validation of predicted off-target sites. Techniques like GUIDE-seq can be used for unbiased, genome-wide identification of off-target cleavage events.

  • Sequence validation: Sequence the top predicted and experimentally identified off-target sites in your experimental system to confirm the presence of unintended mutations.

Q2: My in silico predictions show several potential off-target sites with high scores. What should I do?

A2: High-scoring potential off-target sites warrant careful consideration and experimental validation.

Recommended Action:

  • Prioritize sites for validation: Focus on validating off-target sites located within or near known genes or regulatory elements.

  • Redesign sgRNAs: If feasible, design alternative sgRNAs for your target of interest that have a better predicted off-target profile.

  • Use a high-fidelity Cas9 variant: Consider switching to a high-fidelity Cas9 enzyme, which can significantly reduce off-target cleavage even for sgRNAs with known off-target sites.[1]

Quantitative Data Summary

Table 1: Comparison of On-Target and Off-Target Activity of Different Cas9 Variants

Cas9 VariantRelative On-Target ActivityReduction in Off-Target SitesReference
Wildtype SpCas9100%-[1]
SpCas9-HF1High95.4%[1]
eSpCas9High94.1%[1]
evoCas9High98.7%[1]

Note: Data is generalized from the provided search result. Actual performance may vary depending on the specific sgRNA and target site.

Experimental Protocols

Protocol: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

GUIDE-seq is a sensitive method for identifying the genome-wide off-target cleavage sites of CRISPR-Cas9.

Methodology:

  • Introduce a double-stranded oligodeoxynucleotide (dsODN) tag: Co-transfect cells with the CRISPR-Cas9 components (Cas9 and sgRNA) and a short, biotinylated dsODN tag.

  • dsODN integration at DSBs: The dsODN tag will be integrated into the site of any double-strand break (DSB) that occurs in the genome, both on-target and off-target.

  • Genomic DNA extraction and fragmentation: Extract genomic DNA from the cells and shear it into smaller fragments.

  • Biotin pulldown: Use streptavidin beads to enrich for the DNA fragments that contain the integrated biotinylated dsODN tag.

  • Library preparation and sequencing: Prepare a sequencing library from the enriched DNA fragments and perform next-generation sequencing.

  • Data analysis: Align the sequencing reads to the reference genome to identify the genomic locations where the dsODN tag was integrated. These locations represent the on-target and off-target cleavage sites of the CRISPR-Cas9 system.

Visualizations

On_Off_Target_Mechanism cluster_on_target On-Target Cleavage cluster_off_target Off-Target Cleavage On_sgRNA sgRNA On_Cas9 Cas9 Nuclease On_sgRNA->On_Cas9 binds On_Target_DNA Target DNA Sequence (Perfect Match) On_Cas9->On_Target_DNA guides to On_Cleavage Precise Double-Strand Break On_Target_DNA->On_Cleavage results in Off_sgRNA sgRNA Off_Cas9 Cas9 Nuclease Off_sgRNA->Off_Cas9 binds Off_Target_DNA Off-Target DNA Sequence (Mismatches) Off_Cas9->Off_Target_DNA can bind to Off_Cleavage Unintended Double-Strand Break Off_Target_DNA->Off_Cleavage results in

Caption: Mechanism of on-target vs. off-target cleavage by CRISPR-Cas9.

Off_Target_Workflow Start Start: Design sgRNA In_Silico In Silico Off-Target Prediction Start->In_Silico High_Risk High Risk of Off-Targets? In_Silico->High_Risk Redesign Redesign sgRNA or Use High-Fidelity Cas9 High_Risk->Redesign Yes Experiment Perform CRISPR Experiment High_Risk->Experiment No Redesign->In_Silico GUIDE_seq GUIDE-seq or similar assay Experiment->GUIDE_seq Validation Sequence Potential Off-Target Sites GUIDE_seq->Validation Analysis Analyze Phenotype and Off-Target Mutations Validation->Analysis End End: Confirmed On-Target Editing Analysis->End

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Outcome Check_On_Target Verify On-Target Editing Efficiency Start->Check_On_Target On_Target_Low Low Efficiency? Check_On_Target->On_Target_Low Optimize_Delivery Optimize Delivery Method or sgRNA Design On_Target_Low->Optimize_Delivery Yes Investigate_Off_Target Investigate Off-Target Effects On_Target_Low->Investigate_Off_Target No Off_Target_Prediction In Silico Off-Target Prediction Investigate_Off_Target->Off_Target_Prediction Off_Target_Validation Experimental Validation (e.g., GUIDE-seq) Off_Target_Prediction->Off_Target_Validation Confirmed_Off_Target Off-Target Mutations Confirmed? Off_Target_Validation->Confirmed_Off_Target Redesign_Strategy Redesign sgRNA or Use High-Fidelity Cas9 Confirmed_Off_Target->Redesign_Strategy Yes No_Off_Target Consider Other Experimental Variables Confirmed_Off_Target->No_Off_Target No

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting UniPR1449 Experiment Variability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the hypothetical novel kinase inhibitor, UniPR1449. The focus is on addressing potential sources of variability in cell-based assays designed to measure the effect of this compound on the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling cascade. By inhibiting MEK1/2, this compound is expected to reduce the phosphorylation of ERK1/2, thereby impacting downstream cellular processes such as proliferation and survival.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: In which cell lines is this compound expected to be effective?

A3: this compound is expected to be most effective in cell lines with a constitutively active MAPK/ERK pathway, often driven by mutations in upstream components like BRAF or RAS.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes and Solutions:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered signaling responses.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly impact the final readout.

    • Solution: Ensure accurate cell counting and even cell distribution when seeding plates.

  • Variability in Drug Preparation: Improper dissolution or serial dilutions of this compound can lead to inconsistent concentrations.

    • Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution.

Issue 2: High Background Signal in Control Wells

Possible Causes and Solutions:

  • Basal Pathway Activation: The chosen cell line may have a high basal level of MAPK/ERK activation.

    • Solution: Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling.

  • Reagent Contamination: Contamination of media or buffers can lead to non-specific signaling.

    • Solution: Use fresh, sterile reagents and filter-sterilize all solutions.

  • Antibody Specificity: The primary or secondary antibodies used in downstream analysis (e.g., Western blot) may have off-target binding.

    • Solution: Validate antibody specificity using appropriate controls, such as knockout/knockdown cell lines.

Issue 3: Unexpected Cell Toxicity or Death

Possible Causes and Solutions:

  • DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.

    • Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.

    • Solution: Perform a dose-response curve to identify the optimal concentration range that inhibits the target without causing general toxicity.

  • Cell Health: Poor overall cell health can make them more susceptible to treatment-induced stress.

    • Solution: Regularly monitor cell morphology and viability. Ensure cells are healthy and growing exponentially before starting an experiment.

Summary of Potential Sources of Experimental Variability

Source of VariabilityPotential Impact on IC50 (Fold Change)Recommended Mitigation Strategy
Cell Passage Number1.5 - 3.0Maintain a consistent and low passage number (e.g., <20)
Cell Seeding Density1.2 - 2.5Use a hemocytometer or automated cell counter for accurate seeding
This compound Stock Stability1.1 - 2.0Aliquot stock solutions and avoid repeated freeze-thaw cycles
Serum Concentration1.8 - 4.0Serum-starve cells prior to and during the experiment
Incubation Time1.3 - 2.8Optimize and maintain a consistent incubation time for all experiments

Detailed Experimental Protocol: Measuring p-ERK Inhibition by this compound via Western Blot

  • Cell Culture and Seeding:

    • Culture A375 (BRAF V600E mutant) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 1 x 10^6 cells in 10 cm dishes and allow them to adhere overnight.

  • Serum Starvation:

    • The following day, replace the growth medium with serum-free DMEM and incubate for 18 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in serum-free DMEM at concentrations ranging from 1 nM to 10 µM.

    • Treat the serum-starved cells with the different concentrations of this compound for 2 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (1:1000) and total ERK1/2 (1:1000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Visualize the bands using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the this compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental_Workflow A 1. Cell Seeding B 2. Serum Starvation A->B C 3. This compound Treatment B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blotting D->E F 6. Data Analysis E->F

Caption: Experimental workflow for assessing this compound activity.

Troubleshooting_Tree Start High IC50 Variability Q1 Consistent Cell Passage? Start->Q1 A1_Yes Consistent Seeding Density? Q1->A1_Yes Yes A1_No Use Low Passage Cells Q1->A1_No No Q2 Consistent Drug Prep? A1_Yes->Q2 Yes A2_No Ensure Accurate Seeding A1_Yes->A2_No No A2_Yes Check Serum Starvation Q2->A2_Yes Yes A3_No Prepare Fresh Dilutions Q2->A3_No No

Caption: Troubleshooting decision tree for high IC50 variability.

Technical Support Center: Optimizing UniPR1449 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of UniPR1449 for in vitro assays. For the purpose of this guide, this compound is presented as a selective, ATP-non-competitive inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly selective inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases.[1] By binding to an allosteric site on the MEK enzymes, this compound prevents their activation of downstream targets, ERK1 and ERK2.[2][3] This ultimately blocks signal transduction in the RAS-RAF-MEK-ERK pathway, which is crucial for regulating cellular processes like proliferation and survival.[1][4]

Q2: How can I determine the starting concentration for my assay?

For initial experiments, it is advisable to use a broad concentration range spanning several orders of magnitude. A good starting point for a cell-based assay would be from 1 nM to 10 µM.[5] Biochemical assays, which are typically more sensitive, may require lower concentrations.[5][6] Refer to the table below for general recommendations.

Q3: What are the signs of off-target effects or cellular toxicity?

High concentrations of small molecule inhibitors can lead to off-target effects or cellular toxicity.[7][8] Indicators of such issues include a sudden sharp decrease in cell viability, morphological changes in cells not associated with the expected phenotype, or inconsistent results with other, structurally different inhibitors targeting the same pathway.[7] If you observe high levels of cell death even at low concentrations, it may indicate potent off-target effects on kinases essential for cell survival.[8]

Q4: My IC50 value for this compound in a cell-based assay is much higher than the reported biochemical IC50. Is this normal?

Yes, it is common for the IC50 value of an inhibitor to be higher in a cell-based assay compared to a biochemical assay.[5][6] This discrepancy can be attributed to several factors, including cell membrane permeability, the presence of intracellular ATP that the inhibitor might compete with (though this compound is non-ATP competitive), and potential metabolism or efflux of the compound by the cells.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Poor compound solubility- Edge effects in the microplate- Ensure a homogenous single-cell suspension before plating.- Visually inspect the compound in solution for any precipitation. Consider a brief sonication.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No observable effect at expected concentrations - Compound degradation- Incorrect assay setup- Low target expression in the cell line- Prepare fresh dilutions from a new stock solution.[9]- Verify the protocol, including incubation times and reagent concentrations.- Confirm the expression of MEK1/2 and ERK1/2 in your cell model via Western blot.
Unexpected increase in pathway activation (paradoxical effect) - Inhibition of a negative feedback loop- Off-target effects on other pathways- This can occur with MEK inhibitors in certain genetic contexts.[10]- Use a structurally different MEK inhibitor to see if the effect is consistent.[8]- Perform a kinase panel screen to identify potential off-targets.[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based p-ERK Assay

Objective: To determine the IC50 of this compound by measuring the inhibition of ERK1/2 phosphorylation in a relevant cell line (e.g., PANC-1, which has high baseline ERK activation).[1]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., PANC-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for cell lysis (e.g., M-PER lysis buffer with protease and phosphatase inhibitors)[4]

  • Antibodies for Western blot: anti-phospho-ERK1/2, anti-total-ERK1/2, and a suitable secondary antibody.[4][11]

Methodology:

  • Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range.[7]

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot Analysis: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with antibodies for phospho-ERK and total ERK.[4]

  • Data Analysis: Quantify the band intensities for phospho-ERK and normalize to total ERK. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Quantitative Data Summary

Parameter Biochemical Assay (Kinase Assay) Cell-Based Assay (p-ERK) In Vivo Studies
Typical IC50 Range 1 - 50 nM50 nM - 1 µM[4]N/A (Dosing is body-weight dependent)
Recommended Concentration Range 0.1 nM - 1 µM1 nM - 10 µM[5]1 - 50 mg/kg (example)
Solvent DMSODMSO (final concentration <0.1%)Formulation dependent (e.g., in corn oil)
Incubation Time 30 - 60 minutes1 - 24 hoursVaries based on study design

Visualizations

G cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_inhibition Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK1/2

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

G start Start: Sub-optimal Assay Performance q1 Is there high variability between replicates? start->q1 sol1 Check cell seeding consistency. Verify compound solubility. q1->sol1 Yes q2 Is there no observable effect of this compound? q1->q2 No sol1->q2 sol2 Prepare fresh compound dilutions. Confirm target expression (Western Blot). Verify assay protocol. q2->sol2 Yes q3 Are you observing excessive cell toxicity? q2->q3 No sol2->q3 sol3 Lower concentration range. Perform cytotoxicity assay (e.g., Annexin V). Consider off-target effects. q3->sol3 Yes end End: Optimized Assay Conditions q3->end No sol3->end

Caption: Troubleshooting workflow for optimizing this compound assay concentration.

References

Technical Support Center: Compound UniPR1449

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Compound UniPR1449.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel investigational compound that has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Its primary mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which leads to the downregulation of key proteins involved in cell proliferation and survival.[1]

Q2: In which cell lines has this compound demonstrated cytotoxic effects?

This compound has shown dose-dependent cytotoxic effects in a range of human cancer cell lines. The most significant activity has been observed in pancreatic, lung, liver, and breast cancer cell lines.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 48-hour treatment period are summarized below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.80[2]
HepG2Liver Carcinoma15.58[2]
MCF-7Breast Carcinoma27.87
DLD-1Colorectal Carcinoma65.89[2]
PANC-1Pancreatic CancerNot explicitly quantified, but demonstrated effect at 150 µM[1]

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Cell Passage Number. Cells at a high passage number may have altered sensitivity to the compound.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause 2: Inconsistent Cell Seeding Density. Variations in the initial number of cells can affect the final viability readings.

    • Solution: Ensure a uniform cell suspension and accurate cell counting before seeding.

  • Possible Cause 3: Compound Stability. The compound may be degrading in the culture medium.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Problem 2: No significant cell death observed at expected concentrations.

  • Possible Cause 1: Cell Line Resistance. The chosen cell line may be inherently resistant to the compound's mechanism of action.

    • Solution: Test the compound on a panel of cell lines, including those known to be sensitive (e.g., A549, HepG2).

  • Possible Cause 2: Suboptimal Treatment Duration. The incubation time may not be sufficient to induce apoptosis.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

  • Possible Cause 3: Incorrect Assay for Cell Death. The chosen viability assay may not be suitable for detecting the specific mode of cell death.

    • Solution: Use a combination of assays that measure metabolic activity (e.g., Resazurin) and apoptosis (e.g., Annexin V/PI staining).

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-based)

This protocol is for determining the cytotoxicity of this compound in a 96-well format.[3]

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[3] Incubate overnight at 37°C and 5% CO2.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 1 µL of each compound concentration to the respective wells.[3] Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[3]

  • Assay: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.[4]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is calculated.[4]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for detecting apoptosis induced by this compound.[5][6]

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[5]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Visualizations

Signaling Pathways and Experimental Workflows

UniPR1449_Signaling_Pathway cluster_treatment This compound Treatment cluster_pathway Wnt/β-catenin Pathway cluster_cellular_effects Cellular Effects This compound This compound beta_catenin β-catenin This compound->beta_catenin Inhibits Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates GSK3b GSK-3β Dsh->GSK3b Inhibits GSK3b->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Apoptosis Apoptosis beta_catenin->Apoptosis Target_Genes Target Genes (Cyclin D1, c-Myc) TCF_LEF->Target_Genes Promotes Transcription Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549) Cell_Seeding 2. Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Addition 3. Add this compound (Dose-Response) Cell_Seeding->Compound_Addition Incubation 4. Incubate (e.g., 48 hours) Compound_Addition->Incubation Viability_Assay 5a. Cell Viability Assay (Resazurin) Incubation->Viability_Assay Cell_Cycle_Assay 5b. Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Assay Apoptosis_Assay 5c. Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay IC50 6a. IC50 Calculation Viability_Assay->IC50 Cell_Cycle_Dist 6b. Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Apoptosis_Quant 6c. Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant

Caption: Standard workflow for assessing this compound toxicity.

References

how to reduce UniPR1449 background signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UniPR1449. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, a selective antagonist of the EphA2 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule antagonist of the EphA2 receptor, a member of the receptor tyrosine kinase family. It has been shown to selectively inhibit the interaction between EphA2 and its ligand, ephrin-A1. The dissociation constant (Kd) for this compound binding to EphA2 has been reported as 3.8 ± 2.4 μM.[1][2] By blocking this interaction, this compound can modulate the downstream signaling pathways regulated by EphA2, which are often implicated in cancer progression.

Q2: I am observing a high background signal in my ELISA-based binding assay with this compound. What are the potential causes and solutions?

High background in an ELISA can obscure your results and reduce the assay window. Here are common causes and troubleshooting steps:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies or other reagents to the plate surface.

    • Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk). You can also try extending the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider using a commercially available blocking buffer optimized for ELISA.

  • Inadequate Washing: Residual unbound reagents can remain in the wells if washing is not thorough enough.[3][4][5][6][7]

    • Solution: Increase the number of wash steps (e.g., from 3 to 5). Ensure that the wells are completely filled and aspirated during each wash. Adding a short soaking step (30-60 seconds) with the wash buffer can also be effective.[4]

  • Contamination of Reagents: Reagents, including the wash buffer or enzyme conjugates, may be contaminated with microbes or other substances that contribute to the background signal.[5][6][7]

    • Solution: Use sterile, freshly prepared buffers. Filter-sterilize your buffers and solutions. Ensure proper handling and storage of all reagents to prevent contamination.

  • High Concentration of Detection Antibody: The concentration of the secondary antibody may be too high, leading to non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal concentration of the detection antibody that provides a good signal-to-noise ratio.

  • Substrate Issues: The substrate for the enzyme conjugate may be old or improperly stored, leading to spontaneous color development.

    • Solution: Use a fresh, high-quality substrate. Ensure that the substrate is protected from light and stored according to the manufacturer's instructions.

Q3: My cell-based assay (e.g., MTT) with this compound is showing high background or inconsistent results. What should I check?

High background in cell-based assays can be due to several factors related to both the compound and the experimental setup.

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium, which can interfere with absorbance readings.

    • Solution: Visually inspect the wells for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium. If precipitation is an issue, consider using a lower concentration range or adding a solubilizing agent (ensure the agent itself does not affect cell viability).

  • Interference with MTT Dye: The compound itself might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[8]

    • Solution: Perform a control experiment in cell-free wells containing only medium, MTT reagent, and this compound at the concentrations used in your assay. If you observe a color change, this indicates direct reduction of MTT by the compound. In this case, consider using an alternative cell viability assay that is not based on tetrazolium salt reduction, such as a CyQUANT assay (DNA content) or a CellTiter-Glo assay (ATP content).

  • Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings at the wavelength used for MTT assays.[8]

    • Solution: Use a phenol red-free medium for the duration of the assay. If this is not possible, ensure that your background control wells (media only) accurately account for the absorbance of the medium.

  • Incomplete Solubilization of Formazan (B1609692) Crystals: If the formazan crystals produced in the MTT assay are not fully dissolved, it can lead to inaccurate and variable readings.[9][10]

    • Solution: Ensure that you are using a sufficient volume of a suitable solubilization solution (e.g., DMSO, acidified isopropanol). After adding the solvent, mix thoroughly by gentle pipetting or by using a plate shaker to ensure all crystals are dissolved.[9][10]

Troubleshooting Guides

Reducing High Background in a this compound ELISA Binding Assay
Potential Cause Recommended Solution Control Experiment
Insufficient Blocking Increase blocking agent concentration (e.g., 3-5% BSA or non-fat dry milk). Extend blocking time (e.g., 2 hours at RT or overnight at 4°C).Wells with blocking buffer only (no primary antibody or analyte) to assess background from the detection system.
Inadequate Washing Increase the number of washes (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a 30-60 second soak step during each wash.Compare background levels between standard and increased washing protocols.
High Detection Antibody Concentration Perform a titration of the secondary antibody to find the optimal concentration.A checkerboard titration of both capture and detection antibodies can help optimize concentrations.
Contaminated Reagents Prepare fresh, sterile buffers. Filter-sterilize all aqueous solutions.Test each reagent individually for its contribution to the background signal.
Non-specific Binding of this compound Add a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer.Compare the background signal in the presence and absence of the detergent.
Troubleshooting this compound in Cell-Based Assays (e.g., MTT)
Potential Cause Recommended Solution Control Experiment
Compound Precipitation Determine the solubility of this compound in your culture medium. Use a lower concentration range if necessary.Visually inspect wells under a microscope for precipitates.
Direct MTT Reduction by this compound Use an alternative cell viability assay (e.g., CyQUANT, CellTiter-Glo).Cell-free wells with media, MTT, and this compound.
Media Interference (Phenol Red) Use phenol red-free medium during the assay.Compare background absorbance of phenol red-containing vs. phenol red-free medium.
Incomplete Formazan Solubilization Increase solubilization time and/or use a plate shaker. Ensure complete dissolution by visual inspection.Visually confirm complete dissolution of formazan crystals before reading the plate.
Cell Seeding Density Optimize cell number to ensure a linear response in the assay.Perform a cell titration to determine the optimal seeding density for your cell line.

Experimental Protocols

Example Protocol: EphA2-ephrin-A1 ELISA Binding Assay

This protocol is a general guideline based on published methods for similar assays and may require optimization.

  • Coating: Coat a 96-well high-binding plate with recombinant human EphA2-Fc protein (e.g., 1-2 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Compound Incubation: Add serial dilutions of this compound (prepared in assay buffer, e.g., 1% BSA in PBS) to the wells. Include a vehicle control (e.g., DMSO).

  • Ligand Binding: Add a constant concentration of biotinylated ephrin-A1-Fc (at a concentration close to its Kd for EphA2) to all wells.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Detection: Add streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add TMB substrate and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

  • Readout: Read the absorbance at 450 nm.

Example Protocol: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well.

  • Incubation: Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

Visualizations

EphA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ephrin-A1 ephrin-A1 EphA2 EphA2 ephrin-A1->EphA2 Binds & Activates This compound This compound This compound->EphA2 Blocks Binding Downstream Signaling Downstream Signaling EphA2->Downstream Signaling Initiates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to

Caption: EphA2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation Steps cluster_detection Detection Plate Coating\n(EphA2-Fc) Plate Coating (EphA2-Fc) Washing & Blocking Washing & Blocking Plate Coating\n(EphA2-Fc)->Washing & Blocking Add this compound\n(Serial Dilutions) Add this compound (Serial Dilutions) Washing & Blocking->Add this compound\n(Serial Dilutions) Add Biotinylated\nephrin-A1-Fc Add Biotinylated ephrin-A1-Fc Add this compound\n(Serial Dilutions)->Add Biotinylated\nephrin-A1-Fc Incubate Incubate Add Biotinylated\nephrin-A1-Fc->Incubate Washing Washing Incubate->Washing Add Streptavidin-HRP Add Streptavidin-HRP Washing->Add Streptavidin-HRP Final Washing Final Washing Add Streptavidin-HRP->Final Washing Add TMB Substrate Add TMB Substrate Final Washing->Add TMB Substrate Read Absorbance Read Absorbance Add TMB Substrate->Read Absorbance

Caption: General experimental workflow for an ELISA-based binding assay.

Troubleshooting_Tree High Background Signal High Background Signal Check Blocking Check Blocking High Background Signal->Check Blocking Check Washing Check Washing High Background Signal->Check Washing Check Reagents Check Reagents High Background Signal->Check Reagents Optimize Blocking Optimize Blocking Check Blocking->Optimize Blocking Insufficient? Increase Washes Increase Washes Check Washing->Increase Washes Inadequate? Prepare Fresh Reagents Prepare Fresh Reagents Check Reagents->Prepare Fresh Reagents Contaminated? Titrate Antibodies Titrate Antibodies Check Reagents->Titrate Antibodies Concentration too high?

Caption: Decision tree for troubleshooting high background signals.

References

Technical Support Center: UniPR1449 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "UniPR1449" is not publicly available. The following technical support guide provides general troubleshooting advice and protocols applicable to the synthesis and purification of a hypothetical recombinant protein therapeutic, referred to as this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical expression system for this compound?

For laboratory-scale production, this compound is commonly expressed in E. coli strains like BL21(DE3) due to their rapid growth and high protein yields. For larger-scale production requiring post-translational modifications, mammalian cell lines such as CHO cells may be utilized.

Q2: What is the expected yield of purified this compound per liter of culture?

The expected yield can vary significantly based on the expression system and purification protocol. A summary of typical yields is presented in the table below.

Q3: My purified this compound shows signs of aggregation. What can I do?

Protein aggregation can be a common issue. Potential solutions include optimizing buffer conditions (pH, ionic strength), adding stabilizing excipients like arginine or glycerol, and adjusting protein concentration. It is also crucial to handle the purified protein gently and avoid repeated freeze-thaw cycles.

Q4: Are there any specific storage conditions recommended for this compound?

For long-term stability, it is recommended to store purified this compound at -80°C in a buffer containing a cryoprotectant such as glycerol. For short-term storage (days to weeks), 4°C is generally acceptable, though stability should be monitored.

Troubleshooting Guide

Low or No Expression of this compound

Issue: After induction, I am not observing a band corresponding to this compound on my SDS-PAGE gel.

Possible Cause Recommended Solution
Inefficient Induction Optimize inducer concentration (e.g., IPTG) and induction time/temperature. For example, try inducing at a lower temperature (e.g., 16-20°C) for a longer period (16-18 hours).
Codon Bias The gene sequence for this compound may contain codons that are rare in the expression host. Consider using an E. coli strain that co-expresses tRNAs for rare codons or re-synthesizing the gene with optimized codon usage.
Plasmid Integrity Verify the integrity of your expression vector through restriction digest and sequencing to ensure the this compound gene is in-frame and free of mutations.
Cell Viability Overexpression of a foreign protein can sometimes be toxic to the host cells. Monitor cell growth post-induction. If a significant decrease in growth rate is observed, consider using a weaker promoter or a lower inducer concentration.
This compound is Present in Inclusion Bodies

Issue: My target protein is being expressed but is found in the insoluble fraction (inclusion bodies).

Possible Cause Recommended Solution
High Expression Rate High-level expression can overwhelm the cellular folding machinery. Lower the induction temperature and/or inducer concentration to slow down protein synthesis.
Suboptimal Culture Conditions Ensure adequate aeration and nutrient supply during cell growth and induction.
Lack of Chaperone Co-expression Co-expressing molecular chaperones can sometimes assist in the proper folding of the target protein.
Disulfide Bond Formation (for E. coli expression) If this compound requires disulfide bonds, consider expressing it in the periplasm or using engineered E. coli strains that facilitate cytoplasmic disulfide bond formation.
Poor Purity After Affinity Chromatography

Issue: The eluate from my affinity column contains multiple contaminating proteins.

Possible Cause Recommended Solution
Non-specific Binding Increase the stringency of your wash buffers. For His-tagged proteins, this can be achieved by adding a low concentration of imidazole (B134444) (e.g., 20-40 mM) to the wash buffer.[1]
Protease Activity Add protease inhibitors to your lysis buffer to prevent degradation of your target protein and the generation of protein fragments that may co-purify.[1]
Insufficient Washing Increase the wash volume and/or the number of wash steps before elution.
Contaminating Host Proteins If contaminants persist, an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve the desired purity.[1]

Quantitative Data Summary

The following table summarizes hypothetical purification data for this compound from a 1-liter E. coli culture.

Purification Step Total Protein (mg) This compound (mg) Purity (%) Yield (%)
Cell Lysate 15001006.7100
Affinity Chromatography 25208020
Ion-Exchange Chromatography 1211.49511.4
Size-Exclusion Chromatography 109.9999.9

Experimental Protocols

Protocol 1: Expression and Lysis of His-tagged this compound in E. coli
  • Inoculation: Inoculate 1 L of LB broth containing the appropriate antibiotic with a 10 mL overnight culture of E. coli BL21(DE3) harboring the this compound expression plasmid.

  • Growth: Grow the culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 20°C for 16-18 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant for purification.

Protocol 2: Two-Step Purification of this compound
  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography:

    • Concentrate the eluted fractions containing this compound.

    • Equilibrate a size-exclusion chromatography column with the final storage buffer (e.g., PBS with 10% glycerol).

    • Load the concentrated protein onto the column and collect fractions corresponding to the expected molecular weight of this compound.

    • Pool the pure fractions and determine the protein concentration.

Visualizations

UniPR1449_Synthesis_Workflow cluster_expression Expression cluster_purification Purification inoculation Inoculation growth Cell Growth inoculation->growth induction Induction growth->induction expression Protein Expression induction->expression harvesting Cell Harvesting expression->harvesting lysis Cell Lysis harvesting->lysis clarification Clarification lysis->clarification affinity Affinity Chromatography clarification->affinity sec Size-Exclusion Chromatography affinity->sec

Caption: A generalized workflow for the expression and purification of this compound.

Troubleshooting_Low_Yield start Low/No this compound Yield check_expression Check for Expression in Total Lysate (SDS-PAGE) start->check_expression no_band No Expression Band check_expression->no_band No band_present Expression Band Present check_expression->band_present Yes optimize_expression Optimize Expression Conditions no_band->optimize_expression check_solubility Check Soluble vs. Insoluble Fractions band_present->check_solubility insoluble Protein in Inclusion Bodies check_solubility->insoluble Insoluble soluble Protein is Soluble check_solubility->soluble Soluble refold_protein Refold Protein from Inclusion Bodies insoluble->refold_protein optimize_purification Optimize Purification Protocol soluble->optimize_purification increase_wash_stringency Increase Wash Stringency / Add Protease Inhibitors optimize_purification->increase_wash_stringency

Caption: A decision tree for troubleshooting low yields of this compound.

References

avoiding UniPR1449 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of UniPR1449 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, cell-permeable small molecule inhibitor of Ubiquitin Specific Peptidase 15 (USP15). USP15 is a deubiquitinating enzyme involved in various cellular processes, including the TGF-β signaling pathway, innate immune responses, and regulation of protein stability. By inhibiting USP15, this compound can be used to study the roles of deubiquitination in these pathways. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous solutions like cell culture media.

Q2: What is the recommended solvent for dissolving this compound?

It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1] Most organic small molecules are soluble in DMSO.

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.[1][2] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2]

Q4: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[1][3] Here are several steps you can take to address this:

  • Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final working concentration.

  • Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your aqueous buffer, perform serial dilutions in pre-warmed (37°C) cell culture medium.[3]

  • Add dropwise while mixing: Add the this compound stock solution dropwise to your culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[4]

Q5: Can I use heating or sonication to dissolve this compound?

Gentle heating (e.g., in a 37°C water bath) and brief sonication can aid in the dissolution of compounds that are difficult to get into solution.[4] However, it is essential to first confirm the thermal stability of this compound. Prolonged or excessive heating can lead to degradation. Always visually inspect the solution for any signs of degradation, such as a color change.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[3]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media.[4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[3]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration can sometimes contribute to precipitation upon dilution.Ensure the final DMSO concentration is as low as possible, ideally below 0.1%.[1]

Issue: Delayed Precipitation of this compound in the Incubator

Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.

Potential CauseExplanationRecommended Solution
pH Shift in Media Cell metabolism can cause the pH of the culture media to change over time, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your culture medium. If a significant pH shift is observed, consider using a buffered medium or more frequent media changes.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If possible, try a different basal media formulation.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is recommended to centrifuge the vial briefly before opening to ensure all the powder is at the bottom.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.

  • Dilute in Media: In a 96-well plate, add a small, consistent volume of each DMSO dilution to a larger volume of your pre-warmed cell culture medium. For example, add 2 µL of the DMSO stock to 198 µL of media to achieve a 1:100 dilution. Include a DMSO-only control.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2, 24, or 48 hours).

  • Visual Inspection: After incubation, carefully inspect each well for any signs of precipitation using a light microscope. Look for crystals, cloudiness, or an oily film.

  • Quantitative Assessment (Optional): For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular Weight450.5 g/mol
LogP4.2
pKa8.5
Aqueous Solubility (pH 7.4)< 1 µg/mL

Table 2: Recommended Solvents and Storage Conditions for this compound

Solvent/StorageConditionDuration
Primary Solvent 100% DMSOFor creating high-concentration stock solutions
Solid (Powder) -20°CUp to 2 years
DMSO Stock Solution -20°CUp to 6 months
DMSO Stock Solution -80°CUp to 1 year

Visualizations

USP15_Signaling_Pathway Hypothetical Signaling Pathway Involving USP15 TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates USP15 USP15 TGFbR->USP15 SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Promotes USP15->TGFbR Deubiquitinates (Stabilizes) This compound This compound This compound->USP15 Inhibits Ub Ubiquitin Ub->TGFbR Ubiquitinates (for degradation)

Caption: Hypothetical inhibition of the TGF-β pathway by this compound through USP15.

Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow Start This compound Precipitation Observed Check_Concentration Is Final Concentration Too High? Start->Check_Concentration Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was Dilution Performed Correctly? Check_Concentration->Check_Dilution No Resolved Issue Resolved Lower_Concentration->Resolved Serial_Dilution Use Serial Dilution in Pre-warmed Media Check_Dilution->Serial_Dilution No Check_Media Is Media Compatibility an Issue? Check_Dilution->Check_Media Yes Serial_Dilution->Resolved Test_Solubility Perform Solubility Test in Different Media Check_Media->Test_Solubility Yes Contact_Support Contact Technical Support Check_Media->Contact_Support No Test_Solubility->Resolved

Caption: A logical workflow for troubleshooting this compound precipitation.

References

interpreting unexpected results with UniPR1449

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UniPR1449, your guide to navigating unexpected experimental outcomes. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and interpret their results with confidence.

Troubleshooting Guides

This section offers step-by-step solutions for specific issues you may encounter during your experiments with this compound.

Unexpected Result: Higher Than Anticipated Off-Target Effects

Even with the high fidelity of this compound, off-target effects can occasionally be observed. This guide will help you troubleshoot and mitigate these events.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal gRNA Design: The guide RNA may have homology to other genomic sites.1. Perform a thorough bioinformatic analysis: Use updated genomic databases to check for potential off-target sites with 1-3 nucleotide mismatches.[1] 2. Redesign gRNAs: Select gRNAs with minimal predicted off-target sites. 3. Truncate the gRNA: Shorter gRNAs (17-18 nt) can sometimes improve specificity.
High Concentration of this compound Components: Excessive amounts of the this compound nuclease and gRNA can lead to increased off-target activity.1. Titrate the delivery reagents: Determine the lowest effective concentration of this compound and gRNA. 2. Optimize delivery method: For transient expression, consider using RNP (ribonucleoprotein) delivery of the this compound protein and gRNA, as it is cleared from the cell more rapidly than plasmid DNA.[2]
Extended Expression of this compound: Prolonged presence of the nuclease in the cell increases the chances of off-target cleavage.[2]1. Use a transient delivery system: Opt for mRNA or RNP delivery over plasmid-based expression. 2. Incorporate an inducible system: If stable expression is required, use an inducible promoter to control the timing and duration of this compound expression.
Cell Line Specificity: Some cell lines may be more prone to off-target effects due to their genomic characteristics.Validate in a different cell line: If possible, test your gRNA and this compound in a different, well-characterized cell line to see if the issue persists.

Experimental Protocol: Quantification of Off-Target Events by Next-Generation Sequencing (NGS)

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both your experimental (this compound-treated) and control (untreated) cells.

  • Primer Design: Design PCR primers to amplify the top 5-10 predicted off-target sites identified through bioinformatic analysis. Also, design primers for your on-target site.

  • PCR Amplification: Amplify the on- and off-target loci from the genomic DNA of both experimental and control samples.

  • Library Preparation: Prepare the PCR amplicons for NGS by adding sequencing adapters and barcodes.

  • Sequencing: Pool the libraries and perform deep sequencing. A sequencing depth of at least 1,000x is recommended for sensitive detection of rare off-target events.

  • Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of insertions, deletions (indels), and other mutations at the on- and off-target sites. Compare the mutation rates between the this compound-treated and control samples.

Unexpected Result: Low On-Target Editing Efficiency

If you are observing lower than expected editing efficiency at your target locus, consider the following troubleshooting steps.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient gRNA: The chosen gRNA may have poor activity.1. Design and test multiple gRNAs: It is recommended to test at least 3-4 different gRNAs for your target gene. 2. Optimize gRNA structure: Ensure your gRNA scaffold is correctly folded and free of mutations.
Poor Delivery Efficiency: The this compound components may not be efficiently delivered to the target cells.1. Optimize transfection/transduction protocol: Adjust parameters such as cell density, reagent concentrations, and incubation times. 2. Test different delivery methods: Compare the efficiency of lipid-based transfection, electroporation, and viral transduction for your specific cell type. 3. Include a positive control: Use a validated gRNA targeting a non-essential gene (e.g., GFP) to assess delivery and editing efficiency.
Chromatin Accessibility: The target site may be in a heterochromatic region, making it inaccessible to the this compound complex.1. Use chromatin-modifying agents: Treatment with agents such as Trichostatin A (TSA) can increase chromatin accessibility, but be aware of potential off-target effects. 2. Target a different exon: If possible, design gRNAs to target a more accessible region of the gene.
Cellular Repair Pathways: The balance of DNA repair pathways (NHEJ vs. HDR) in your cells can influence editing outcomes.Modulate repair pathways: If you are attempting homology-directed repair (HDR), consider using small molecule inhibitors of NHEJ (e.g., SCR7) to enhance HDR efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound that enhances its specificity?

This compound is a novel CRISPR-associated nuclease engineered with a high-fidelity DNA binding domain. This domain increases the stringency of target recognition, requiring a more precise match between the gRNA and the target DNA sequence. This reduces the likelihood of cleavage at off-target sites that have some sequence homology to the intended target.

UniPR1449_Mechanism cluster_StandardCas9 Standard Cas9 cluster_this compound This compound Standard_gRNA gRNA Standard_Cas9 Standard Cas9 Standard_gRNA->Standard_Cas9 Binds Standard_DNA Off-Target DNA (with mismatches) Standard_Cas9->Standard_DNA Binds Loosely Standard_Cleavage Off-Target Cleavage Standard_DNA->Standard_Cleavage Leads to Uni_gRNA gRNA This compound This compound (High-Fidelity) Uni_gRNA->this compound Binds Uni_DNA Off-Target DNA (with mismatches) This compound->Uni_DNA Fails to Bind Tightly No_Cleavage No Cleavage Uni_DNA->No_Cleavage Prevents

Caption: Proposed mechanism of this compound compared to standard Cas9.

Q2: How can I troubleshoot an experiment where I see no editing at all?

If you observe no editing at your target site, it is crucial to systematically check each step of your experimental workflow.

No_Editing_Troubleshooting Start No Editing Detected Check_gRNA Verify gRNA Sequence and Integrity Start->Check_gRNA Check_Delivery Assess Delivery Efficiency (e.g., with fluorescent reporter) Start->Check_Delivery Check_Nuclease Confirm this compound Expression (e.g., Western Blot) Start->Check_Nuclease Check_Target Sequence Target Site in Your Cells Start->Check_Target Redesign_gRNA Design New gRNAs Check_gRNA->Redesign_gRNA Issue Found Optimize_Delivery Optimize Delivery Protocol Check_Delivery->Optimize_Delivery Issue Found Use_New_Reagents Use New Batch of this compound Check_Nuclease->Use_New_Reagents Issue Found Choose_New_Target Select Alternative Target Site Check_Target->Choose_New_Target SNP/Mutation Found Success Editing Achieved Redesign_gRNA->Success Optimize_Delivery->Success Use_New_Reagents->Success Choose_New_Target->Success

Caption: Troubleshooting workflow for no detectable editing.

Q3: My cells show high levels of toxicity after delivery of this compound. What can I do?

High cell toxicity is often related to the delivery method or the dosage of the editing components.

Troubleshooting Steps for High Toxicity:

  • Reduce Reagent Concentration: Titrate down the amount of plasmid DNA, mRNA, or RNP complex being delivered to the minimum effective dose.

  • Optimize Delivery Method: Some cell types are sensitive to certain delivery methods. If using lipid-based transfection, try different reagents or switch to electroporation with optimized settings. Viral delivery, while efficient, can also induce a cellular stress response.

  • Check for Contamination: Ensure that your plasmid preparations and other reagents are free from endotoxins or other contaminants.

  • Allow for Recovery Time: Increase the recovery time for cells after transfection or transduction before any subsequent manipulations.

  • Use a Toxicity Neutralizer: Some commercial transfection reagents can be supplemented with compounds that reduce their cytotoxic effects.

Q4: Can genomic variations in my specific cell line affect this compound efficiency?

Yes, genomic variations such as single nucleotide polymorphisms (SNPs) or insertions/deletions within the target sequence can impact the binding of the gRNA to the DNA, thereby affecting editing efficiency.[3] It is recommended to sequence the target locus in your specific cell line to ensure it matches the reference genome used for gRNA design.[3]

References

Validation & Comparative

Comparative Analysis of UniPR1449 and Other Kinase Inhibitors Targeting the EphA2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of UniPR1449, an antagonist of the Ephrin type-A receptor 2 (EphA2), with other notable kinase inhibitors known to target this receptor. The information presented herein is intended to assist researchers in making informed decisions for their investigations into EphA2-mediated signaling pathways and its role in cancer and other diseases.

Introduction to this compound and EphA2 Inhibition

The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is frequently overexpressed in a variety of cancers, where it plays a significant role in tumor progression, metastasis, and angiogenesis.[1][2] This makes it an attractive therapeutic target. This compound is a small molecule antagonist of the EphA2 receptor, demonstrating a binding affinity in the low micromolar range.[3] Unlike many kinase inhibitors that target the intracellular kinase domain, this compound acts by antagonizing the ligand-binding ectodomain of EphA2. This guide compares this compound with other well-known kinase inhibitors that also exhibit activity against EphA2, including dasatinib (B193332), saracatinib (B1683781) (AZD0530), and bosutinib.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and selected alternative kinase inhibitors targeting the EphA2 receptor. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. Experimental conditions, such as cell lines and assay formats, can influence the observed potency and should be considered when interpreting these values.

Table 1: Biochemical and Biophysical Data for EphA2 Inhibitors

InhibitorTarget(s)Assay TypeParameterValueReference(s)
This compound EphA2ELISA-based bindingKd3.8 ± 2.4 µM[3]
EphA2ELISA displacementKi2.2 µM[4]
UniPR1331 pan-EphEphA2-ephrin-A1 displacementIC502.9 µM[2]
EphA2EphA2 bindingKd3.3 µM[5]
Dasatinib Multi-kinase (including Src, Abl, EphA2)In vitro kinase assayIC50 (EphA2)17 nM[6]
EphA2NanoBRET Target EngagementIC502.528 nM[7]
Saracatinib (AZD0530) Multi-kinase (including Src, Abl)In vitro kinase assayIC50 (c-Src)2.7 nM
ALK2TR-FRET kinase assayIC506.7 nM[8]
Bosutinib Multi-kinase (including Src, Abl, EphA/B)In vitro kinase assayIC50 (Src)1.2 nM

Note: IC50 values are highly dependent on the ATP concentration used in the assay. This information is not always available in the cited literature, making direct comparisons challenging.

Table 2: Cellular Activity of EphA2 Inhibitors

InhibitorCell LineAssay TypeParameterValueReference(s)
This compound U251 GlioblastomaMTT AssayGrowth InhibitionBlocked growth at 30 µM[4]
UniPR1331 HUVECTube formationIC502.9 µM[2][5]
HBMVECTube formationIC503.9 µM[5]
Dasatinib Various cancer cell linesProliferation assayIC505.5 nM to >9.5 µM[9]
MDA-MB-231Cytotoxicity assayIC506.1 ± 2.2 µM[10]
Saracatinib (AZD0530) Various cancer cell linesProliferation assayIC500.2 - 10 µM[8]
Bosutinib HCT116/SW1417Cytotoxicity assayIC508.6 µg/mL[11]
MX-1CCK-8 assayIC50Varies[12]

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl₂, a reducing agent (e.g., DTT), and a protein carrier (e.g., BSA). The optimal pH is usually around 7.5.
  • Kinase: Recombinant purified kinase enzyme is diluted to a working concentration in kinase buffer. The optimal concentration should be determined empirically.
  • Substrate: A specific peptide or protein substrate for the kinase is prepared in kinase buffer.
  • ATP: Adenosine triphosphate is prepared in kinase buffer. The concentration is often set at or near the Km value for the specific kinase to ensure accurate IC50 determination.
  • Test Compound: The inhibitor is serially diluted in DMSO to create a range of concentrations.

2. Assay Procedure:

  • Add a small volume (e.g., 1-5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a microplate (e.g., 384-well).
  • Add the diluted kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
  • Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA.

3. Detection:

  • The amount of product (phosphorylated substrate) or the amount of remaining ATP is quantified using a suitable detection method. Common methods include:
  • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
  • Fluorescence-based assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET).
  • Luminescence-based assays: Measuring the depletion of ATP using a luciferase-luciferin system (e.g., ADP-Glo™).

4. Data Analysis:

  • The raw data is converted to percent inhibition relative to the vehicle control.
  • The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell Viability Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

  • Harvest and count cells from a logarithmic phase culture.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
  • Subtract the average absorbance of the blank wells from all other readings.
  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the EphA2 signaling pathway and a typical experimental workflow for comparing kinase inhibitors.

Caption: EphA2 Receptor Signaling Pathway.

Kinase_Inhibitor_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Comparison cluster_reporting Phase 4: Reporting Select_Inhibitors Select Kinase Inhibitors (this compound & Alternatives) Procure_Reagents Procure Reagents (Kinase, Substrate, Cells, etc.) Select_Inhibitors->Procure_Reagents Optimize_Assays Optimize Assay Conditions Procure_Reagents->Optimize_Assays Biochem_Assay Biochemical Kinase Assay (Determine IC50) Optimize_Assays->Biochem_Assay Cell_Viability_Assay Cell-Based Viability Assay (Determine IC50) Optimize_Assays->Cell_Viability_Assay Data_Normalization Data Normalization and Quality Control Biochem_Assay->Data_Normalization Cell_Viability_Assay->Data_Normalization Selectivity_Profiling Kinome Selectivity Profiling (Optional) Selectivity_Profiling->Data_Normalization IC50_Calculation IC50 Value Calculation Data_Normalization->IC50_Calculation Comparative_Analysis Comparative Analysis (Potency, Selectivity, Cellular Efficacy) IC50_Calculation->Comparative_Analysis Generate_Tables Generate Data Tables Comparative_Analysis->Generate_Tables Create_Visuals Create Visualizations (Graphs, Diagrams) Comparative_Analysis->Create_Visuals Publish_Guide Publish Comparison Guide Generate_Tables->Publish_Guide Create_Visuals->Publish_Guide

Caption: Kinase Inhibitor Comparison Workflow.

References

Validating UniPR1449 Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the target engagement of UniPR1449, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. We present a direct comparison with established EGFR inhibitors, Gefitinib and Erlotinib, supported by experimental data and detailed protocols.

The Epidermal Growth Factor Receptor (EGFR) is a crucial transmembrane protein that regulates key cellular processes, including proliferation, survival, and differentiation.[1][2] Its dysregulation is a known driver in the development and progression of various cancers, making it a primary target for therapeutic intervention.[3][4] Validating that a novel inhibitor like this compound effectively engages and inhibits EGFR within a cellular context is a critical step in preclinical drug development.[3]

This guide outlines key experimental approaches to quantify target engagement and downstream effects, providing a direct comparison of this compound with the well-characterized EGFR inhibitors Gefitinib and Erlotinib.

Comparative Analysis of EGFR Inhibitor Potency

To contextualize the performance of this compound, its activity is compared against Gefitinib and Erlotinib. The following tables summarize key performance indicators for these inhibitors. The data for this compound is presented as a template for researchers to populate with their own experimental findings.

Table 1: Inhibition of EGFR Phosphorylation

This assay directly measures the ability of the inhibitor to block the autophosphorylation of EGFR upon stimulation with its ligand, EGF. A common method for this is Western blotting, which quantifies the levels of phosphorylated EGFR (p-EGFR).[3]

CompoundCell LineAssay TypeIC50 (nM)
This compound A431Western Blot (p-EGFR Y1068)[Insert Experimental Data]
GefitinibA431Western Blot (p-EGFR Y1068)~25
ErlotinibA431Western Blot (p-EGFR Y1068)~20[3]

Table 2: Anti-proliferative Activity

This assay determines the inhibitor's effect on the growth and viability of cancer cell lines that are dependent on EGFR signaling.[3]

CompoundCell LineAssay TypeIC50 (nM)
This compound A431MTT Assay[Insert Experimental Data]
GefitinibA431MTT Assay~50
ErlotinibA431MTT Assay~100

Table 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It measures the thermal stabilization of a target protein upon ligand binding.[5][6][7]

CompoundCell LineAssay TypeTemperature Shift (°C) at 10 µM
This compound A431CETSA[Insert Experimental Data]
GefitinibA431CETSA~2.5
ErlotinibA431CETSA~2.2

Visualizing Key Processes

To aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds This compound This compound (Inhibitor) This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and Point of Inhibition.

CETSA_Workflow A 1. Cell Culture & Treatment (Vehicle or this compound) B 2. Harvest & Lyse Cells A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Centrifugation (Separate Soluble & Precipitated Protein) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Protein Quantification (e.g., Western Blot for EGFR) E->F G 7. Data Analysis (Generate Melt Curve) F->G

Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for two key experiments in validating EGFR target engagement.

Protocol 1: Western Blot for EGFR Phosphorylation

Objective: To quantify the inhibition of EGF-induced EGFR phosphorylation by an inhibitor.[3]

  • Cell Culture and Treatment:

    • Plate A431 cells (or another suitable EGFR-overexpressing cell line) in 6-well plates and grow to 80-90% confluency.[3]

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.[3]

    • Pre-treat cells with varying concentrations of this compound, Gefitinib, Erlotinib, or vehicle control (e.g., 0.1% DMSO) for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 10 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.[8]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Determine the protein concentration of the supernatant using a BCA assay.[8]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[9]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9]

    • Block the membrane with 5% BSA in TBST for 1 hour.[9]

    • Incubate with primary antibodies for phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.[9]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

    • Detect chemiluminescence using an imaging system.[8]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Plot the normalized data against inhibitor concentration to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

Objective: To determine the effect of EGFR inhibitors on cancer cell proliferation and viability.[4]

  • Cell Seeding:

    • Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well.[4]

    • Allow cells to attach by incubating for 24 hours.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Gefitinib, and Erlotinib in complete culture medium.

    • Replace the medium in the wells with the drug dilutions and include a vehicle control.[4]

    • Incubate for 72 hours.[4]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[10]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.[4]

    • Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[4]

References

UniPR1449 efficacy compared to standard of care

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "UniPR1449" in publicly available scientific literature and clinical trial databases did not yield any specific information for a compound or drug with this identifier. The search results were for unrelated clinical trials, and no direct mentions of "this compound" were found.

This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in public forums, or a potential misspelling.

Without fundamental information about this compound, such as its molecular target, mechanism of action, and the specific disease it is intended to treat, it is not possible to fulfill the request to create a detailed comparison guide against the standard of care. Key information required to proceed includes:

  • Identity of this compound: The chemical class, biological target, and intended therapeutic indication.

  • Standard of Care: Identification of the current primary treatments for the target disease.

  • Comparative Data: Publicly available preclinical or clinical studies that directly compare the efficacy and safety of this compound with the identified standard of care.

A comprehensive and objective comparison guide as requested cannot be generated without this foundational data. Should more specific details about this compound become available, a thorough analysis and guide can be developed.

UniPR1449: A Comparative Analysis of Specificity and Selectivity for the EphA2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the EphA2 receptor antagonist UniPR1449 with other known inhibitors. The following analysis is based on available experimental data to objectively evaluate its performance, with a focus on specificity and selectivity.

This compound has been identified as a novel antagonist of the EphA2 receptor, a member of the largest family of receptor tyrosine kinases.[1] The deregulation of EphA2 signaling is implicated in the progression of various cancers, making it a significant target for therapeutic development.[1] This guide summarizes the binding affinity and selectivity profile of this compound and compares it with other EphA2 antagonists, providing researchers with the necessary data to evaluate its potential for their studies.

Comparative Analysis of EphA2 Antagonists

The selectivity of a small molecule inhibitor is a critical factor in its development as a therapeutic agent. High selectivity for the intended target minimizes off-target effects and potential toxicity. The following table summarizes the binding affinities and selectivity of this compound in comparison to its precursor, UniPR1447, and a reference pan-Eph inhibitor, UniPR1331.

CompoundTargetBinding Affinity (Kᵢ/K D)Selectivity ProfileReference
This compound EphA2 K D : 3.8 ± 2.4 μM Does not affect EphB2-ephrin-B1 binding up to 30 μM [1]
UniPR1447EphA2Kᵢ: 1.4 μMAlso binds to EphB2 (Kᵢ: 2.6 μM)[1]
UniPR1331EphA2IC₅₀: 2.6 μMPan-Eph inhibitor[1]

As the data indicates, this compound demonstrates a notable selectivity for the EphA2 receptor over the EphB2 receptor.[1] This is a significant improvement compared to its analog UniPR1447, which shows comparable affinity for both EphA2 and EphB2.[1] The reference compound, UniPR1331, is a pan-Eph inhibitor, highlighting the advancement in selectivity achieved with this compound.[1]

Signaling Pathway and Mechanism of Action

The EphA2 receptor is activated by its ephrin-A ligands, leading to downstream signaling cascades that regulate cell proliferation, migration, and adhesion. Antagonists like this compound are designed to block the interaction between EphA2 and its ligands, thereby inhibiting these signaling pathways.

EphA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ephrin-A1 ephrin-A1 EphA2 EphA2 ephrin-A1->EphA2 Binds and Activates This compound This compound This compound->EphA2 Blocks Binding Downstream_Signaling Downstream_Signaling EphA2->Downstream_Signaling Initiates Cell_Responses Cell Proliferation, Migration, Adhesion Downstream_Signaling->Cell_Responses Experimental_Workflow cluster_0 Compound Preparation cluster_1 Binding Assays cluster_2 Data Analysis Compound_Synthesis Synthesize and Purify This compound EphA2_Assay ELISA-based binding assay with EphA2 Compound_Synthesis->EphA2_Assay EphB2_Assay ELISA-based binding assay with EphB2 Compound_Synthesis->EphB2_Assay Ki_Calculation Calculate Ki/KD values from binding curves EphA2_Assay->Ki_Calculation EphB2_Assay->Ki_Calculation Selectivity_Determination Determine Selectivity Profile Ki_Calculation->Selectivity_Determination

References

Information Not Available for "UniPR1449"

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "UniPR1449" and related terms have not yielded any specific information about a product, molecule, or research compound with this designation. As a result, a comparison guide on its cross-reactivity cannot be generated at this time.

To provide a comprehensive and accurate comparison guide as requested, specific details about this compound are necessary. This includes its molecular nature (e.g., antibody, small molecule, peptide), its intended biological target, and its mechanism of action. Without this foundational information, it is not possible to:

  • Identify relevant alternative products for comparison.

  • Find experimental data on its cross-reactivity with other molecules.

  • Detail the experimental protocols used to assess its performance.

  • Illustrate any associated signaling pathways.

For a successful analysis of this compound's cross-reactivity, please provide additional identifying information, such as:

  • Full Product Name or Alternative Designations: The complete and formal name of the product or any other identifiers used in literature or product catalogs.

  • Product Type: Clarification on whether this compound is an antibody, a chemical compound, a protein, or another type of reagent.

  • Target Specificity: The intended biological target (e.g., a specific protein, receptor, or enzyme).

  • Source or Manufacturer: The company, research group, or institution that developed or supplies this compound.

  • Relevant Publications: Any scientific articles or documentation that describe the use or characteristics of this compound.

Once more specific details are available, a thorough and informative comparison guide can be developed to meet the needs of researchers, scientists, and drug development professionals.

Independent Validation of UniPR1449 Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the research compound or finding designated "UniPR1449" has yielded no specific, publicly available scientific data. As such, a direct independent validation and comparative analysis as requested cannot be performed at this time. This guide will, therefore, outline a general framework and methodology for the independent validation of a hypothetical novel therapeutic compound, using illustrative examples and best practices in experimental design and data presentation.

For researchers, scientists, and drug development professionals, the rigorous, independent validation of novel findings is a cornerstone of scientific advancement and a critical step in the translation of basic research to clinical application. This guide presents a structured approach to validating the findings of a hypothetical molecule, "this compound," and comparing its performance against established alternatives.

Hypothetical Findings for "this compound"

To illustrate the validation process, we will assume "this compound" is a novel small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the kinase XYZ. The initial, unvalidated findings might suggest that this compound effectively reduces the production of cytokine IL-6 in response to an inflammatory stimulus in a specific cell line.

Experimental Protocols for Independent Validation

A crucial aspect of independent validation is the meticulous replication of the original experimental conditions, followed by a robust comparison with alternative compounds.

Cell Culture and Reagents
  • Cell Line: Human monocytic cell line THP-1 (ATCC® TIB-202™).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Test Compounds:

    • This compound (hypothetical)

    • Alternative 1: A known, well-characterized XYZ kinase inhibitor (e.g., Compound A).

    • Alternative 2: A standard-of-care anti-inflammatory drug (e.g., Dexamethasone).

  • Assay Kits: Human IL-6 ELISA kit.

Experimental Workflow for Cytokine Inhibition Assay

The following workflow outlines the steps to assess the efficacy of this compound in comparison to other molecules.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed THP-1 cells in 96-well plates differentiate Differentiate with PMA (100 ng/mL) for 48h seed->differentiate rest Rest cells in fresh media for 24h differentiate->rest pre_treat Pre-treat with this compound, Compound A, or Dexamethasone (1h) rest->pre_treat stimulate Stimulate with LPS (1 µg/mL) for 24h pre_treat->stimulate collect Collect cell culture supernatant stimulate->collect elisa Perform IL-6 ELISA collect->elisa data Analyze and compare IC50 values elisa->data

Caption: Experimental workflow for comparing the anti-inflammatory effects of test compounds.

Comparative Data Analysis

The primary endpoint for this validation study would be the half-maximal inhibitory concentration (IC50) of each compound for IL-6 production. The data should be presented in a clear, tabular format.

CompoundTargetIC50 for IL-6 Inhibition (nM)Cell Viability (at 10x IC50)Source
This compound XYZ KinaseTo be determinedTo be determinedThis Study
Alternative 1 (Compound A) XYZ KinaseValue from literature/this studyValue from literature/this study[Reference]
Alternative 2 (Dexamethasone) Glucocorticoid ReceptorValue from literature/this studyValue from literature/this study[Reference]

Signaling Pathway Context

To understand the mechanism of action, it is essential to visualize the signaling pathway in which this compound and its alternatives are proposed to act.

G cluster_pathway Simplified Pro-inflammatory Signaling Pathway cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 XYZ_Kinase XYZ Kinase MyD88->XYZ_Kinase NFkB NF-κB XYZ_Kinase->NFkB IL6_Gene IL-6 Gene Transcription NFkB->IL6_Gene IL6_Protein IL-6 Protein IL6_Gene->IL6_Protein This compound This compound This compound->XYZ_Kinase Inhibits CompoundA Compound A CompoundA->XYZ_Kinase Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits

Caption: Proposed mechanism of action for this compound and alternatives in a pro-inflammatory pathway.

Conclusion and Future Directions

Upon successful validation, where the independently generated data for "this compound" aligns with initial findings, a direct comparison with alternatives can be made. Should "this compound" demonstrate superior potency (lower IC50) and/or lower cytotoxicity compared to existing molecules, further investigation into its pharmacokinetic and pharmacodynamic properties would be warranted. Conversely, a failure to replicate the initial findings would necessitate a re-evaluation of the original data and experimental procedures.

This structured approach ensures that the scientific community can robustly and objectively assess the potential of novel therapeutic candidates like "this compound." Researchers are encouraged to provide comprehensive experimental details in their publications to facilitate such independent validation efforts.

Literature Review: The Quest for UniPR1449 Alternatives and a Deeper Understanding of its Target, the EID Protein Family

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the identification and characterization of direct small molecule alternatives to UniPR1449, a known inhibitor of the EID protein family. While research has elucidated the crucial role of the EID (E1A-like inhibitor of differentiation) proteins in transcriptional regulation, the development of a diverse palette of chemical probes to modulate their activity remains in its nascent stages. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed overview of the EID protein family, their mechanism of action, and the current landscape of inhibitor discovery, highlighting the pressing need for the development of novel therapeutic strategies targeting this pathway.

The EID protein family, comprising EID1, EID2, and EID3, acts as a critical node in the regulation of gene expression. These proteins function as transcriptional co-regulators, primarily by inhibiting the activity of histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP). By doing so, they influence a wide array of cellular processes, including cell cycle control, differentiation, and apoptosis. The dysregulation of EID protein activity has been implicated in various diseases, making them an attractive target for therapeutic intervention.

The EID Protein Family: Gatekeepers of Transcriptional Control

The EID proteins exert their influence by interacting with key players in the transcriptional machinery. EID1, the most studied member of the family, is known to be a potent inhibitor of differentiation by directly binding to and inhibiting the HAT activity of p300/CBP.[1][2] This inhibition is crucial for maintaining cellular homeostasis and preventing aberrant gene expression.

The family members exhibit both distinct and overlapping functions. While EID1 primarily targets p300/CBP, EID2 has been shown to associate with class I histone deacetylases (HDACs), suggesting a different, yet complementary, mechanism of transcriptional repression.[3] EID3, the most recently identified member, also inhibits p300/CBP-dependent transcription and can form heterodimers with EID2, further expanding the regulatory complexity of this protein family.[1][4]

The intricate interplay between the EID proteins and their binding partners underscores their importance in cellular signaling. A visual representation of the known interactions of the EID protein family is provided below.

EID_Family_Signaling EID Protein Family Interactions EID1 EID1 p300_CBP p300/CBP (Histone Acetyltransferases) EID1->p300_CBP Inhibits HAT activity EID2 EID2 EID3 EID3 EID2->EID3 HDACs Class I HDACs (Histone Deacetylases) EID2->HDACs Associates with EID3->p300_CBP Inhibits HAT activity Transcription_Repression Transcriptional Repression Inhibitor_Discovery_Workflow Workflow for EID Inhibitor Discovery HTS High-Throughput Screening (Biochemical or Cell-Based Assays) Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation (Dose-response, secondary assays) Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Validation->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy and toxicity) Lead_Optimization->Preclinical_Studies

References

Performance Benchmark of UniPR1449: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed performance comparison of the novel therapeutic agent UniPR1449 against other alternatives, supported by comprehensive experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

The EGFR Signaling Pathway and Therapeutic Intervention

The Epidermal Growth Factor Receptor (EGFR) is a crucial transmembrane protein that regulates key cellular processes such as proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade is a well-established driver in the progression of various cancers.[2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[2][4] These phosphorylated sites then act as docking stations for adaptor proteins, which in turn activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, both of which are critical for cell proliferation and survival.[2][4][5]

Small molecule inhibitors that target the kinase activity of EGFR have emerged as a significant class of anti-cancer drugs.[6] This guide focuses on characterizing this compound, a novel EGFR inhibitor, by comparing its performance with the established first-generation inhibitor, Gefitinib.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds to P_EGFR p-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits PI3K PI3K P_EGFR->PI3K Recruits Ras Ras Grb2_SOS->Ras PIP3 PIP3 PI3K->PIP3 PIP2 to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes This compound This compound This compound->P_EGFR Inhibits Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits Experimental_Workflow start Start kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_culture Cell Culture (e.g., A431, PC-9) start->cell_culture data_analysis Data Analysis & Comparison kinase_assay->data_analysis mtt_assay Cell Proliferation Assay (MTT) (Determine GI50) cell_culture->mtt_assay western_blot Western Blot Analysis (p-EGFR levels) cell_culture->western_blot mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

UniPR1449: A Comparative Guide to an EphA2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UniPR1449, a selective antagonist of the EphA2 receptor, with other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the research and development of EphA2-targeting therapeutics.

Performance Comparison of EphA2 Antagonists

The following table summarizes the quantitative data for this compound and other known EphA2 antagonists. These compounds inhibit the interaction between the EphA2 receptor and its ligand, ephrin-A1, a key signaling event implicated in cancer progression.

CompoundTypeTarget(s)Kd (µM)Ki (µM)IC50 (µM)Reference
This compound Small MoleculeEphA2 3.8 ± 2.42.2-[1]
UniPR1447Small MoleculeEphA2, EphB2-1.4 (EphA2), 2.6 (EphB2)6.6 (EphA2-ephrin-A1 binding)[2][3]
UniPR1331Small MoleculePan-Eph, VEGFR23.3 (EphA2), 62.2 (VEGFR2)-4 (EphA2-ephrin-A1 binding), 9.3 (EphA2 phosphorylation)[4][5]
UniPR505Small MoleculeEphA2--0.95[6][7]
Lithocholic AcidSmall MoleculePan-Eph-4948-66 (EphA2 phosphorylation)[8]
Dasatinib (B193332)Small MoleculeMulti-kinase inhibitor--0.017 (EphA2)[9]
ALW-II-41-27Small MoleculeEph family tyrosine kinase--0.011 (EphA2)[2][4][6]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental setups.

Competitive ELISA for EphA2-ephrin-A1 Binding

This assay quantifies the ability of a test compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.

Materials:

  • Recombinant human EphA2-Fc protein

  • Biotinylated ephrin-A1-Fc protein

  • High-binding 96-well microplate

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Test compounds (e.g., this compound) and controls

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of EphA2-Fc (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Binding: Add 50 µL of the test compound at various concentrations (prepared in Assay Buffer) to the wells. Immediately add 50 µL of biotinylated ephrin-A1-Fc (at a concentration close to its Kd for EphA2) to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The percentage of inhibition is calculated relative to the control wells (without inhibitor). IC50 values are determined by fitting the data to a dose-response curve.

Western Blot for EphA2 Phosphorylation

This protocol is used to assess the effect of a compound on the phosphorylation status of the EphA2 receptor in cells.

Materials:

  • EphA2-expressing cell line (e.g., PC-3, A549)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Ephrin-A1-Fc (as a stimulant)

  • Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EphA2 (e.g., Tyr588 or Tyr772), anti-total-EphA2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with the test compound at desired concentrations for 1-2 hours. Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated EphA2 signal to the total EphA2 signal and the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.

Materials:

  • Cancer cell line (e.g., A549, PC-3)

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflow

EphA2 Signaling Pathways

The EphA2 receptor can signal through two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. Understanding these pathways is crucial for interpreting the effects of EphA2 antagonists like this compound.

EphA2_Signaling cluster_canonical Canonical (Ligand-Dependent) Pathway cluster_non_canonical Non-Canonical (Ligand-Independent) Pathway ephrinA1 ephrin-A1 EphA2_can EphA2 ephrinA1->EphA2_can Binding & Clustering Autophosphorylation Tyrosine Autophosphorylation EphA2_can->Autophosphorylation Activation Downstream_can ↓ Cell Adhesion ↓ Migration ↓ Proliferation Autophosphorylation->Downstream_can Recruitment of SH2 domain proteins GrowthFactors Growth Factors (e.g., EGF) SerinePhosphorylation Serine 897 Phosphorylation GrowthFactors->SerinePhosphorylation Activation of kinases (e.g., AKT, RSK) EphA2_non EphA2 Downstream_non ↑ Cell Migration ↑ Invasion ↑ Survival EphA2_non->Downstream_non Activation of pro-oncogenic signals SerinePhosphorylation->EphA2_non This compound This compound (Antagonist) This compound->ephrinA1 Blocks Binding

Caption: EphA2 canonical vs. non-canonical signaling pathways.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound as an EphA2 antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation TargetBinding Target Binding Affinity (Competitive ELISA) KinaseAssay Inhibition of EphA2 Phosphorylation (Western Blot) TargetBinding->KinaseAssay CellViability Effect on Cancer Cell Viability (MTT Assay) KinaseAssay->CellViability CellMigration Inhibition of Cell Migration (Wound Healing Assay) CellViability->CellMigration CellInvasion Inhibition of Cell Invasion (Transwell Assay) CellMigration->CellInvasion Xenograft Tumor Xenograft Model (e.g., in nude mice) CellInvasion->Xenograft Promising In Vitro Results PKPD Pharmacokinetics & Pharmacodynamics Xenograft->PKPD Efficacy Tumor Growth Inhibition PKPD->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

Safety Operating Guide

Procedures for Handling and Disposal of "UniPR1449"

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "UniPR1449" did not yield specific results for a substance with this identifier. This suggests that "this compound" may be an internal product code, a novel compound not yet publicly documented, or a potential typographical error.

Without a specific Safety Data Sheet (SDS) for "this compound," providing detailed, substance-specific disposal procedures is not possible. The following information is based on general best practices for handling and disposing of unknown or hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific circumstances.

Immediate Safety and Handling Precautions

When handling any chemical of unknown hazard, a conservative approach is essential. Always assume the substance is hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated, sealed, and clearly labeled container for hazardous waste. Do not attempt to clean up a large spill without proper training and equipment.

**General Disposal Protocol for Unknown Chemicals

The proper disposal route for an unknown chemical like "this compound" must be determined by a qualified individual, typically through your EHS department. The following steps provide a general framework for this process.

  • Waste Classification: The first and most critical step is to determine if the waste is hazardous.[1] Without an SDS, the substance should be treated as hazardous waste until a formal characterization can be made.[1] Hazardous waste is regulated at federal, state, and local levels.[2]

  • Segregation: Do not mix "this compound" waste with other chemical waste streams.[1] It must be collected in a dedicated, clearly labeled, and sealed container.[1] The container must be compatible with the chemical and in good condition, with old labels removed or fully obscured.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound" and any other known identifiers). The date of accumulation should also be recorded.

  • Storage: Store the sealed waste container in a designated and properly signed laboratory waste storage area.[2] This area should be a low-traffic location, away from drains and sinks.[2] Liquid waste containers must be stored in secondary containment.[2]

  • Disposal Request: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not pour any chemicals down the drain.[2]

General Waste Container Requirements Guideline Citation
Container Material Must be chemically compatible with the waste.[2]
Container Condition Must be in good condition with a securely sealing lid.[2]
Labeling Old labels must be removed or completely defaced.[2]
Fill Volume Do not fill containers to more than two-thirds of their volume.[2]
Container Exterior The outside of the container must be kept clean.[2]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting.

substance Chemical Substance (e.g., this compound) sds Is Safety Data Sheet (SDS) Available? substance->sds consult_ehs Consult Environmental Health & Safety (EHS) sds->consult_ehs No follow_sds Follow Disposal Instructions in SDS Section 13 sds->follow_sds Yes hazardous_q Is Waste Hazardous? consult_ehs->hazardous_q follow_sds->hazardous_q non_hazardous Dispose as Non-Hazardous Waste (per EHS guidance) hazardous_q->non_hazardous No hazardous Dispose as Hazardous Waste hazardous_q->hazardous Yes segregate Segregate in a Labeled, Sealed Container hazardous->segregate store Store in Designated Waste Area segregate->store request Request EHS Pickup store->request

Caption: General workflow for laboratory chemical waste disposal.

It is the responsibility of every individual in the laboratory to properly label, store, and request the timely removal of chemical waste.[2] For further information, always refer to the policies and procedures established by your institution's Environmental Management and Environmental Health and Safety departments.

References

Navigating the Safe Handling of UniPR1449: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) or handling information was found for a compound designated "UniPR1449" in the public domain. The following guidelines are based on general best practices for handling potentially hazardous, uncharacterized chemical compounds in a research and development setting. It is imperative to consult the specific SDS for any chemical before use. This document serves as a foundational guide and should be supplemented with a thorough risk assessment for the specific experimental procedures being undertaken.

Essential Personal Protective Equipment (PPE) for this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for various laboratory activities involving a compound with unknown hazard properties, such as this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (e.g., Nitrile), consider double-glovingLab coatN95 or higher-rated respirator (if dusty)
Solution Preparation Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile or Neoprene)Chemical-resistant lab coat or apronUse in a certified chemical fume hood
In-vitro/In-vivo Experiments Safety glasses or goggles as per protocolAppropriate chemical-resistant glovesLab coatAs determined by risk assessment
Waste Disposal Chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant lab coat or apronUse in a well-ventilated area or fume hood

Standard Operating Procedure for Safe Handling and Disposal

This step-by-step protocol outlines the essential procedures for safely managing this compound from receipt to disposal, minimizing the risk of exposure and ensuring regulatory compliance.

Receiving and Inspection
  • 1.1. Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • 1.2. Don appropriate PPE (safety glasses, lab coat, and nitrile gloves) before handling the package.

  • 1.3. Verify that the container is properly labeled with the chemical name, hazard warnings, and supplier information.

  • 1.4. If the container is compromised, isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EH&S) department immediately.

Storage
  • 2.1. Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.

  • 2.2. The storage container must be tightly sealed and clearly labeled.

  • 2.3. Maintain an accurate inventory of the chemical, including the date of receipt and the amount in stock.

Experimental Use
  • 3.1. Preparation:

    • 3.1.1. Before handling, review the experimental protocol and ensure all necessary PPE is available and in good condition.

    • 3.1.2. Conduct all manipulations of this compound, especially weighing of solids and preparation of solutions, within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • 3.2. Handling:

    • 3.2.1. Wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves. For handling potent compounds, double-gloving is recommended.

    • 3.2.2. Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

    • 3.2.3. In case of a spill, follow your laboratory's established spill response procedure. Small spills can typically be absorbed with an inert material, which is then disposed of as hazardous waste. For large spills, evacuate the area and contact EH&S.

Waste Disposal
  • 4.1. Waste Segregation:

    • 4.1.1. All disposable materials that come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be considered hazardous waste.

    • 4.1.2. Segregate waste into appropriate, clearly labeled containers for solid and liquid waste. Do not mix incompatible waste streams.

  • 4.2. Container Management:

    • 4.2.1. Use only approved hazardous waste containers that are in good condition and have a secure lid.[1]

    • 4.2.2. Label waste containers with "Hazardous Waste" and the full chemical name of the contents.[1] Keep containers closed except when adding waste.

  • 4.3. Collection:

    • 4.3.1. Store waste containers in a designated satellite accumulation area within the laboratory.[2][3]

    • 4.3.2. When the container is full or ready for pickup, complete a hazardous waste pickup request form and submit it to your institution's EH&S department.[4]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of procedures for safely managing this compound within a laboratory setting.

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Secure Storage inspect->store If OK inventory Update Inventory store->inventory ppe Don PPE fume_hood Work in Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment decontaminate Decontaminate Equipment experiment->decontaminate segregate Segregate Waste experiment->segregate label_waste Label Waste Container segregate->label_waste request_pickup Request EH&S Pickup label_waste->request_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。